(S)-Methyl 2-aminobutanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl (2S)-2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746990 | |
| Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56545-22-3 | |
| Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-methyl 2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Methyl 2-aminobutanoate hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (S)-Methyl 2-aminobutanoate hydrochloride
Introduction
This compound, also known as L-2-Aminobutyric Acid Methyl Ester Hydrochloride, is a chiral amino acid derivative with significant applications as a building block in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical industry for the creation of enantiomerically pure drugs.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 56545-22-3 | [1][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][4] |
| Molecular Weight | 153.61 g/mol | [1][4] |
| IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride | [4] |
| Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [1][2] |
| Purity | Typically ≥95% or ≥97% | [3][5] |
Physical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Melting Point | 116–117°C | [1] |
| Solubility | Highly soluble in water (>100 mg/mL) | [2] |
| Optical Activity | The (S)-configuration is confirmed via polarimetry or X-ray crystallography. A specific rotation value is not consistently reported in publicly available literature. | [2] |
| Storage | Room temperature (20–25°C) | [1][2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are provided below.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions into a liquid.
Methodology:
-
A small, powdered sample of the compound is placed into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a flask.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Methodology: [6]
-
Sample Preparation: A derivatization solution containing 40 mM o-phthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol (MCE) in a saturated solution of Na₂B₂O₄ (pH 10) with 20% methanol is prepared. The analytical sample is made by mixing 250 µL of the reaction sample, 250 µL of water, and 750 µL of the derivatization solution.[6]
-
Chromatographic Conditions:
-
Column: Eclipe XDB-C18, 5 µm, 150 mm.[6]
-
Mobile Phase: Isocratic elution with a suitable solvent system.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV detection at an appropriate wavelength.
-
-
Analysis: 10 µL of the derivatized sample is injected into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.[6]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of (S)-Methyl 2-aminobutanoate.
Methodology: [6]
-
Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, such as Methanol-d4 (MeOD).
-
¹H NMR Spectroscopy:
-
The sample is placed in an NMR spectrometer.
-
A ¹H NMR spectrum is acquired. The expected signals for Methyl (S)-2-aminobutanoate are: δ 1.05 (t, J = 7.6 Hz, 3H), 2.06 – 1.93 (m, 2H), 3.85 (s, 3H), 4.05 (t, J = 6.2 Hz, 1H), 4.87 (s, 3H).[6]
-
-
¹³C NMR Spectroscopy:
-
A ¹³C NMR spectrum is acquired. The expected signals are: δ 8.32, 23.44, 52.33, 53.79, 169.54 (C=O).[6]
-
Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by the chiral center in this compound.
Methodology:
-
A solution of the compound is prepared at a known concentration in a suitable solvent.
-
The solution is placed in a polarimeter cell of a known path length.
-
Monochromatic, plane-polarized light is passed through the solution.
-
The angle of rotation of the light is measured by the polarimeter.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizations
Workflow for Physical Property Characterization
Caption: General workflow for the physical characterization of a chemical compound.
Experimental Workflow for HPLC Purity Determination
Caption: Step-by-step workflow for determining purity using HPLC.
Logical Flow for Solubility Testing
Caption: Decision-making process for solubility determination.
References
Technical Guide: (S)-Methyl 2-aminobutanoate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a key chiral building block, it serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, and a logical representation of its key attributes.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and developmental applications.
| Property | Value | References |
| Molecular Weight | 153.61 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3][4][5] |
| CAS Number | 56545-22-3 | [1][2][4] |
| IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride | [4] |
| Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [3][4] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 116–117°C | [2] |
| Solubility | Water-soluble | [2] |
| Purity | Typically ≥95-97% | [1][5] |
| Storage Conditions | Room temperature or refrigerated (2-8°C) | [1][2][5] |
Synthesis Protocol: Esterification of (S)-2-aminobutanoic acid
The most common method for the preparation of this compound is the direct esterification of the parent amino acid, (S)-2-aminobutanoic acid, using methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride gas. The following protocol is a representative example of this synthetic route.
Materials and Equipment
-
(S)-2-aminobutanoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Round-bottom flask (3-neck)
-
Magnetic stirrer and stir bar
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Ice bath
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Condenser
-
Rotary evaporator
-
Filtration apparatus
Experimental Procedure
Two common variations of the esterification process are described below.
Method A: Using Thionyl Chloride [1]
-
Reaction Setup: Suspend (S)-2-aminobutanoic acid hydrochloride salt (90 g) in methanol (1 L) in a suitable round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension to below 5°C using an ice bath.
-
Reagent Addition: Add thionyl chloride (80 mL) drop-wise to the cooled suspension. Maintain the temperature below 5°C during the addition.
-
Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Work-up: Remove any insoluble material by filtration.
-
Isolation: Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to yield this compound as a white solid.
Method B: Using Hydrogen Chloride Gas [1]
-
Reaction Setup: Place (S)-2-aminobutanoic acid (164 g) and methanol (500 mL) into a 3-neck round-bottom flask equipped with a condenser and a gas inlet tube.
-
Reagent Addition: Bubble hydrogen chloride gas (67 g) through the stirred reaction mixture for approximately 30 minutes.
-
Reaction: Heat the mixture to 55°C and stir overnight.
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Remove any inorganic salts that have precipitated by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualized Compound Profile
The following diagram provides a structured overview of the key identifiers and properties of this compound.
Caption: Profile of this compound.
Conclusion
This compound is a fundamental chiral building block with well-defined physicochemical properties. Its synthesis via the esterification of (S)-2-aminobutanoic acid is a robust and scalable process. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.
References
- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 2. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. This compound (56545-22-3) for sale [vulcanchem.com]
- 4. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
An In-depth Technical Guide on the Solubility of (S)-Methyl 2-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for (S)-Methyl 2-aminobutanoate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound.
Physicochemical Properties
This compound is a chiral amino acid derivative. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3] |
| Molecular Weight | 153.61 g/mol | [1][2][3] |
| Melting Point | 116–117°C | [1] |
| Appearance | White to Off-White Solid | [4] |
| CAS Number | 56545-22-3 | [1][2] |
Solubility Data
Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. The available information is qualitative and is summarized in the table below. This data indicates the solvent in which the compound is soluble, sparingly soluble, or slightly soluble.
| Solvent | Qualitative Solubility |
| Water | Soluble[1] |
| Aqueous Acid | Sparingly Soluble[4] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |
| Methanol | Slightly Soluble[4] |
Note: "Soluble," "sparingly soluble," and "slightly soluble" are qualitative terms and do not provide specific concentration values. For drug development and research applications, it is crucial to determine the quantitative solubility. The following section details a standard experimental protocol that can be employed for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6][7][8] This protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various solvents.
Principle
An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, methanol, DMSO, buffer solutions at various pH)
-
Analytical balance
-
Spatula
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker or incubator with orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)
-
pH meter (for buffered solutions)
Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. If using buffers, ensure the pH is accurately measured and recorded.
-
Addition of Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. An equilibration time of 24 to 48 hours is typically recommended.[5][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment. To separate the supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate mobile phase or solvent for the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for amino acid derivatives.
-
Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Method Validation Considerations
To ensure the accuracy and reliability of the solubility data, the following aspects of the analytical method should be validated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. This compound (56545-22-3) for sale [vulcanchem.com]
- 2. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide on the Stability and Storage of (S)-Methyl 2-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Methyl 2-aminobutanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications.
Core Stability Profile
This compound is a salt of a methyl ester of an amino acid. Its stability is primarily influenced by its susceptibility to hydrolysis, particularly at the ester functional group. The hydrochloride salt form generally enhances the stability of the amino group. However, environmental factors such as moisture, temperature, and pH can significantly impact the integrity of the compound over time.
Forced degradation studies, which are essential in pharmaceutical development, help to elucidate the degradation pathways and the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to predict its long-term stability.[2][3]
Recommended Storage Conditions
To maintain the purity and stability of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on information from various chemical suppliers and safety data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) or Room Temperature | Lower temperatures slow down potential degradation reactions. Some suppliers indicate room temperature storage is acceptable, likely for short-term use.[1][2][4][5][6] |
| Atmosphere | Under inert gas (e.g., Nitrogen, Argon) | Minimizes oxidation and reaction with atmospheric moisture.[2] |
| Moisture | Protect from moisture. Keep container tightly closed. | The compound is susceptible to hydrolysis.[3][7] |
| Light | Store in a light-resistant container. | While not always specified, protection from light is a general good practice for chemical storage to prevent photolytic degradation. |
Potential Degradation Pathways
The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form (S)-2-aminobutanoic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The diagram below illustrates this potential degradation pathway.
Caption: Potential degradation pathway of this compound via hydrolysis.
Experimental Protocols: Forced Degradation Studies
A typical forced degradation study is a crucial experiment to determine the intrinsic stability of a drug substance.[7] The following diagram outlines a general experimental workflow for such a study.
Caption: General workflow for a forced degradation study of a pharmaceutical compound.
Quantitative Data Presentation (Illustrative Example)
| Stress Condition | Duration | Assay of (S)-Methyl 2-aminobutanoate HCl (%) | Major Degradation Product(s) | Mass Balance (%) |
| 0.1 M HCl at 60°C | 24 hours | 85.2 | (S)-2-Aminobutanoic acid | 99.5 |
| 0.1 M NaOH at 25°C | 8 hours | 70.5 | (S)-2-Aminobutanoic acid | 99.2 |
| 3% H₂O₂ at 25°C | 48 hours | 98.1 | Not Detected | 100.1 |
| Solid state at 80°C | 7 days | 99.5 | Not Detected | 99.8 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 99.8 | Not Detected | 100.3 |
| Control (25°C/60% RH) | 7 days | 99.9 | Not Detected | 100.0 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The stability of this compound is a critical factor for its successful use in research and development. The primary degradation pathway is hydrolysis of the ester linkage, which is accelerated by the presence of moisture and non-neutral pH conditions. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from moisture is essential to maintain the integrity of the compound. For critical applications, it is recommended to perform in-house stability assessments under conditions that mimic the intended use.
References
A Technical Guide to the Spectroscopic Analysis of (S)-Methyl 2-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for (S)-Methyl 2-aminobutanoate hydrochloride. Due to the limited availability of complete, experimentally verified spectra for the hydrochloride salt, this document presents data for the closely related free base, (S)-Methyl 2-aminobutanoate, alongside typical spectroscopic characteristics for the functional groups present in the hydrochloride form. Additionally, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are provided to guide researchers in acquiring data for this and similar compounds.
Chemical Structure and Properties
This compound is the hydrochloride salt of the methyl ester of (S)-2-aminobutanoic acid.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol [1][2] |
| CAS Number | 56545-22-3[1][2] |
| Synonyms | Methyl L-2-aminobutanoate hydrochloride |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Table 1: ¹H NMR Data for (S)-Methyl 2-aminobutanoate (Free Base) in MeOD
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.05 | t | 6.2 | α-H |
| 3.85 | s | - | -OCH₃ |
| 2.06 - 1.93 | m | - | -CH₂- |
| 1.05 | t | 7.6 | -CH₃ |
Table 2: ¹³C NMR Data for (S)-Methyl 2-aminobutanoate (Free Base) in MeOD
| Chemical Shift (δ) ppm | Assignment |
| 169.54 | C=O |
| 53.79 | α-C |
| 52.33 | -OCH₃ |
| 23.44 | -CH₂- |
| 8.32 | -CH₃ |
Infrared (IR) Spectroscopic Data
An experimental IR spectrum for this compound is not available in the searched results. However, the expected characteristic absorption bands for its principal functional groups are well-established.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2500 | R-NH₃⁺ | N-H stretch (ammonium salt) |
| ~2975-2845 | C-H | C-H stretch (alkane) |
| ~1740 | C=O | C=O stretch (ester) |
| ~1600 | R-NH₃⁺ | N-H bend (ammonium salt) |
| ~1470-1370 | C-H | C-H bend (alkane) |
| ~1200 | C-O | C-O stretch (ester) |
Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra for amino acid hydrochlorides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (MeOD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired chemical shift references.
-
For quantitative measurements, a known amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for aqueous solutions, can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a standard 1D ¹H NMR experiment):
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
Pulse Program: A standard 1D proton pulse sequence.
-
Temperature: 298 K (25°C).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters (for a standard FT-IR experiment):
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
A Comprehensive Technical Guide to (S)-Methyl 2-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature makes it particularly valuable in the development of enantiomerically pure drugs, most notably the anti-epileptic medication Levetiracetam.[1][2][3][4] This technical guide provides an in-depth overview of the synonyms, chemical properties, synthesis, and analytical characterization of this compound.
Chemical Identity and Synonyms
This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and procurement.
| Identifier Type | Identifier |
| IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride[5][6] |
| CAS Number | 56545-22-3[7] |
| Molecular Formula | C5H12ClNO2[7] |
| Molecular Weight | 153.61 g/mol [7] |
| Common Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride[8] |
| H-Abu-OMe.HCl[5][6][8] | |
| Methyl L-homoalaninate HCl | |
| (S)-2-Aminobutanoic Acid Methyl Ester Hydrochloride[9] | |
| Methyl (S)-2-aminobutyrate hydrochloride |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 116-117 °C | [8] |
| Solubility | Highly soluble in water. Soluble in methanol. | [8] |
| Storage Temperature | Refrigerator (2-8 °C) or Room Temperature | [7] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the direct esterification of (S)-2-aminobutanoic acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl2) or hydrogen chloride (HCl) gas are frequently used for this purpose.
Experimental Protocol: Esterification using Thionyl Chloride
This protocol is based on established methods for the esterification of amino acids.
Materials:
-
(S)-2-aminobutanoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2)
-
Diethyl ether or Isopropyl alcohol (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (S)-2-aminobutanoic acid in anhydrous methanol.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or solid, is then triturated with diethyl ether or isopropyl alcohol to induce precipitation of the hydrochloride salt.[10]
-
Filter the white solid, wash with cold diethyl ether or isopropyl alcohol, and dry under vacuum to yield this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (in D₂O or MeOD):
-
Triplet around 1.0 ppm (3H, -CH₂CH₃ )
-
Multiplet around 1.9-2.1 ppm (2H, -CH₂ CH₃)
-
Singlet around 3.8 ppm (3H, -OCH₃)
-
Triplet around 4.0-4.2 ppm (1H, -CH (NH₃⁺)-)
Expected ¹³C NMR Spectral Data:
-
Around 8-10 ppm (-CH₂CH₃ )
-
Around 23-25 ppm (-CH₂ CH₃)
-
Around 52-54 ppm (-OCH₃)
-
Around 54-56 ppm (-CH (NH₃⁺)-)
-
Around 170-172 ppm (C =O)
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of this compound. A variety of chiral stationary phases can be employed for this purpose.
Illustrative Experimental Protocol for Chiral HPLC:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate). A crown ether-based column like CROWNPAK CR(+) has also been shown to be effective for separating enantiomers of the related 2-aminobutanamide.[11]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. For crown ether columns, an acidic aqueous mobile phase with an organic modifier like methanol is typically used.[11]
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 15-25 °C).
The retention times of the (S) and (R) enantiomers will differ, allowing for the quantification of the enantiomeric excess (ee).
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Development
The primary application of this compound is as a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3][4] The (S)-configuration of the starting material is crucial for the stereospecific synthesis of the active (S)-enantiomer of Levetiracetam.
The synthesis of Levetiracetam from this compound typically involves its conversion to (S)-2-aminobutyramide, followed by condensation with 4-chlorobutyryl chloride and subsequent cyclization.[3]
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis, particularly for the pharmaceutical industry. Its straightforward synthesis from (S)-2-aminobutanoic acid and well-established analytical characterization methods make it a readily accessible and reliable starting material for the production of enantiomerically pure active pharmaceutical ingredients. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this important compound.
References
- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 2. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. myexperiment.org [myexperiment.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound (56545-22-3) for sale [vulcanchem.com]
- 9. (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | SynZeal [synzeal.com]
- 10. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for (S)-Methyl 2-aminobutanoate hydrochloride
For researchers, scientists, and drug development professionals, (S)-Methyl 2-aminobutanoate hydrochloride is a key chiral building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and a detailed synthesis protocol.
Physicochemical Properties
This compound is a white to off-white solid.[1][] It is soluble in water and sparingly soluble in aqueous acids, DMSO, and methanol.[1][][3]
| Property | Value | Reference |
| CAS Number | 56545-22-3 | [3][4] |
| Alternative CAS Number | 15399-22-1 | [] |
| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 153.61 g/mol | [3][4] |
| Melting Point | 116-119 °C | [1][][3] |
| Appearance | White to Off-white Solid | [1][] |
| Purity | ≥95% to ≥97% | [4][5] |
| Storage | Room temperature or 2-8°C under inert atmosphere | [][4] |
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number / SKU | Purity | Available Quantities |
| Sigma-Aldrich | SY3H3D67FAF2 | 97% | 1 g, 5 g, 10 g |
| BOC Sciences | Custom quote | ||
| ChemScene | CS-0031391 | ≥95% | |
| Key Organics | DS-12386 | >97% | 25 g, 100 g |
| Sunway Pharm Ltd. | CB21490 | 97% | 1 g, 5 g, 10 g |
| Ambeed | |||
| SynZeal | SZ-M039092 | In Stock | |
| Vulcanchem |
Experimental Protocol: Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the esterification of the parent amino acid, (S)-2-aminobutanoic acid, using methanol and a chlorinating agent, typically thionyl chloride or by bubbling hydrogen chloride gas.
Materials:
-
(S)-2-Aminobutanoic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-2-aminobutanoic acid in anhydrous methanol. The typical concentration is in the range of 0.5 to 2 M.
-
Acidification: Cool the suspension in an ice bath to 0-5 °C.
-
Method A: Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. A typical molar ratio of thionyl chloride to the amino acid is 1.1 to 1.5 equivalents. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Method B: Hydrogen Chloride Gas: Alternatively, bubble dry hydrogen chloride gas through the methanolic suspension until the solution becomes saturated.
-
Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other suitable analytical methods. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or isopropanol.
-
Drying: Dry the purified white solid under vacuum to obtain this compound.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via esterification.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes and Protocols: (S)-Methyl 2-aminobutanoate hydrochloride in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid ester derivative with the molecular formula C₅H₁₂ClNO₂.[1][2][3] As a readily available, enantiomerically pure compound, it serves as a valuable and versatile chiral building block in asymmetric synthesis. Its stereogenic center, functional groups (amine and ester), and water solubility make it an important precursor for the synthesis of complex, optically active molecules, particularly in the pharmaceutical industry.[2] The hydrochloride salt form enhances the stability of the amine group during storage and handling.[1]
Chemical Identity:
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral precursor, where the existing stereocenter is incorporated into a larger target molecule, directing its overall stereochemistry.
2.1. Chiral Building Block for Active Pharmaceutical Ingredients (APIs)
This compound is a key intermediate in the synthesis of several pharmaceuticals. Its most notable application is in the production of Levetiracetam, an anticonvulsant drug used for the treatment of epilepsy.[5] The synthesis leverages the (S)-configuration of the starting material to produce the therapeutically active (S)-enantiomer of the final drug. The general pathway involves converting the methyl ester to the corresponding amide, which is a direct precursor to Levetiracetam.[5]
2.2. Intermediate for Peptide Synthesis
This compound is used to introduce 2-aminobutanoate residues into peptide chains.[1] This allows for the creation of synthetic peptides with specific conformational properties or biological activities, where the non-proteinogenic amino acid residue can influence the peptide's structure and function.
2.3. Precursor for Chiral Ligands and Auxiliaries
While specific, widely-cited examples are less common in initial literature, the fundamental structure of this compound makes it a suitable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[1][2] The primary amine can be functionalized to create bidentate or multidentate ligands capable of coordinating with metal centers, thereby creating a chiral environment for stereoselective transformations.
Quantitative Data Summary
The effectiveness of an asymmetric synthesis is measured by its yield and stereoselectivity (enantiomeric or diastereomeric excess). The following table summarizes quantitative data for reactions involving the synthesis and use of this compound and related compounds.
| Reaction/Process | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |
| Esterification with Thionyl Chloride | (S)-2-aminobutanoic acid HCl salt | This compound | >95% | >99% (retained) | N/A | [5] |
| Ammonolysis | This compound | (S)-2-aminobutyramide hydrochloride | ~98% | >99% (retained) | N/A | [5] |
| Asymmetric Strecker Reaction | Propanaldehyde, NaCN, Chiral Amine HCl | (S)-2-aminobutyronitrile HCl derivative | N/A | N/A | Diastereomerically Pure | |
| Reductive Amination | 2-Oxobutanoic acid | (S)- or (R)-2-aminobutanoic acid derivatives | 80-88% | >99% | N/A | [1] |
Note: The enantiomeric excess of the starting material, this compound, is typically very high (>99%) as it is derived from enantiopure (S)-2-aminobutanoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol describes the esterification of (S)-2-aminobutanoic acid using methanol and thionyl chloride.[5]
Materials:
-
(S)-2-aminobutanoic acid hydrochloride salt (90 g)
-
Methanol (1 L)
-
Thionyl chloride (80 mL)
-
Round-bottom flask (2 L)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend (S)-2-aminobutanoic acid hydrochloride salt (90 g) in methanol (1 L) in a 2 L round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to below 5°C using an ice bath.
-
Add thionyl chloride (80 mL) drop-wise to the stirred suspension. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Remove any insoluble material by filtration.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
The resulting white solid is this compound. (Yield: ~109 g).[5]
Protocol 2: Synthesis of (S)-2-aminobutyramide hydrochloride (Levetiracetam Precursor)
This protocol details the ammonolysis of this compound to form the corresponding amide, a key intermediate for Levetiracetam.[5]
Materials:
-
This compound (131 g)
-
Aqueous ammonia (35%, 1.4 L), pre-cooled
-
Reaction vessel (2 L)
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place this compound (131 g) into a 2 L reaction vessel.
-
Cool the vessel to 5°C using an ice bath.
-
Add pre-cooled 35% aqueous ammonia (1.4 L) to the vessel with stirring.
-
Continue stirring the mixture at 5°C for 18 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The resulting white solid is (S)-2-aminobutyramide hydrochloride. (Yield: ~116 g).[5]
Diagrams and Workflows
Caption: Synthetic pathway from (S)-2-Aminobutanoic Acid to Levetiracetam.
References
- 1. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]
- 2. This compound (56545-22-3) for sale [vulcanchem.com]
- 3. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-Methyl 2-aminobutanoate Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-aminobutanoate hydrochloride is a valuable chiral building block widely employed in the stereoselective synthesis of a variety of biologically active molecules. Its predefined stereochemistry at the α-carbon makes it an essential starting material for the development of enantiomerically pure pharmaceuticals and other specialty chemicals. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this versatile compound.
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 56545-22-3[1][2][3] |
| Molecular Formula | C₅H₁₂ClNO₂[1][2][3] |
| Molecular Weight | 153.61 g/mol [1][2][3] |
| Appearance | White crystalline solid[1] |
| Melting Point | 116–117°C[1] |
| Solubility | Highly soluble in water (>100 mg/mL)[1] |
| Storage | Store at room temperature (20–25°C) in a dry place.[1][2] |
Applications in Synthesis
The primary application of this compound lies in its use as a chiral precursor for the synthesis of more complex molecules, leveraging the stereocenter at the C2 position.
Synthesis of Levetiracetam
This compound is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam. The synthesis involves the amidation of the methyl ester to form (S)-2-aminobutyramide, followed by cyclization.
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Aminobutyramide Hydrochloride
This protocol describes the conversion of this compound to (S)-2-aminobutyramide hydrochloride via ammonolysis.
Materials:
-
This compound
-
Aqueous ammonia (35%)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 2 L vessel, place this compound (131 g).
-
Cool the vessel to 5°C using an ice bath.
-
Add pre-cooled aqueous ammonia (35%, 1.4 L) to the vessel.
-
Stir the mixture at 5°C for 18 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid.
-
The typical yield is approximately 116 g.
Protocol 2: Synthesis of Levetiracetam
This protocol outlines the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride and subsequent cyclization to yield Levetiracetam.
Materials:
-
(S)-2-Aminobutyramide hydrochloride
-
4-Chlorobutyryl chloride
-
Potassium carbonate
-
Acetonitrile
-
Potassium hydroxide
-
Methylene chloride (Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Condensation: In a round-bottom flask, suspend (S)-2-aminobutyramide hydrochloride in acetonitrile.
-
Add potassium carbonate to the suspension.
-
Slowly add 4-chlorobutyryl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
-
Cyclization: Dissolve the crude intermediate in methylene chloride.
-
Add potassium hydroxide and stir the mixture at room temperature.
-
Monitor the cyclization reaction by TLC.
-
Once complete, wash the reaction mixture with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Levetiracetam.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain pure Levetiracetam.
Signaling Pathways of Synthesized Molecules
Levetiracetam's Mechanism of Action
Levetiracetam's primary mechanism of action involves its binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in presynaptic terminals.[1][4][5] This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.
Caption: Levetiracetam's interaction with SV2A.
Legumain Inhibitor Signaling Pathway
This compound can also serve as a building block for the synthesis of legumain inhibitors. Legumain is a cysteine protease that is overexpressed in several cancers and is implicated in tumor progression and metastasis. Its activity is linked to signaling pathways such as the PI3K/AKT and TGF-β pathways.
Caption: Legumain's role in signaling pathways.
Workflow for Chiral Synthesis
The general workflow for utilizing this compound as a chiral building block involves several key steps, from the initial reaction to the final product characterization.
Caption: General synthetic workflow.
These application notes provide a foundational understanding and practical guidance for the use of this compound in synthetic chemistry. Researchers are encouraged to adapt and optimize the provided protocols based on their specific needs and available laboratory resources.
References
Application Notes and Protocols: (S)-Methyl 2-aminobutanoate hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-Methyl 2-aminobutanoate hydrochloride as a key chiral building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the synthesis of (S)-2-aminobutyramide hydrochloride, a crucial precursor for the anticonvulsant drug Levetiracetam.
Overview and Key Applications
This compound is a valuable chiral starting material in asymmetric synthesis due to its stereochemically defined amine and ester functionalities. Its primary application lies in the synthesis of enantiomerically pure pharmaceutical ingredients. A prominent example is its use as a precursor in the industrial production of Levetiracetam, an antiepileptic drug.[1] The synthesis involves the conversion of the methyl ester to the corresponding amide, (S)-2-aminobutyramide, which is a key intermediate in the formation of the final drug substance.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| CAS Number | 56545-22-3 |
| Appearance | White to off-white crystalline solid |
| Purity | Typically ≥97% |
| Storage | Store at room temperature |
Synthesis of (S)-2-aminobutyramide hydrochloride
The conversion of this compound to (S)-2-aminobutyramide hydrochloride is a critical step in the synthesis of various pharmaceutical compounds. This section provides a detailed experimental protocol and the associated reaction data.
Reaction Scheme
Caption: Synthesis of (S)-2-aminobutyramide hydrochloride.
Experimental Protocol
This protocol is based on the procedure described in patent WO2010019469A2.[2]
Materials:
-
This compound
-
Pre-cooled aqueous ammonia (35%)
-
2 L reaction vessel
Procedure:
-
To a 2 L vessel, add 131 g of this compound.
-
Cool the vessel to 5°C using an ice bath.
-
Slowly add 1.4 L of pre-cooled aqueous ammonia (35%) to the vessel while maintaining the temperature at 5°C.
-
Stir the reaction mixture at 5°C for 18 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of (S)-2-aminobutyramide hydrochloride.
Table 2: Reaction Data for the Synthesis of (S)-2-aminobutyramide hydrochloride
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| This compound | 153.61 | 131 | 0.853 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| (S)-2-aminobutyramide hydrochloride | 138.59 | 116 | ~98.5% |
Note: The yield is calculated based on the reported experimental data.[2]
Application in Levetiracetam Synthesis
(S)-2-aminobutyramide hydrochloride is a key intermediate in the synthesis of the anticonvulsant drug Levetiracetam. The subsequent steps typically involve the acylation of the amino group followed by cyclization to form the pyrrolidinone ring system of Levetiracetam.
Caption: Overall workflow for Levetiracetam synthesis.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the product's Material Safety Data Sheet (MSDS).
Conclusion
This compound serves as a critical and versatile chiral building block in pharmaceutical synthesis. The detailed protocol for its conversion to (S)-2-aminobutyramide hydrochloride highlights its importance in the efficient and stereoselective synthesis of key pharmaceutical intermediates like those required for the production of Levetiracetam. The high yield and straightforward nature of this transformation make it an industrially viable process.
References
Application Notes and Protocols: Enantioselective Reactions Involving (S)-Methyl 2-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (S)-Methyl 2-aminobutanoate hydrochloride as a chiral building block in enantioselective synthesis. The focus is on its application as a chiral auxiliary in the asymmetric synthesis of novel α-amino acids via the Schöllkopf bis-lactim ether method. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of this methodology in a research and development setting.
Introduction
This compound is a valuable chiral starting material derived from the non-proteinogenic amino acid (S)-2-aminobutanoic acid. Its inherent chirality makes it an excellent candidate for use as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. One of the most effective methods employing such auxiliaries is the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids.[1]
In this method, a dipeptide is formed between the chiral auxiliary, in this case, (S)-2-aminobutanoic acid, and a glycine unit. This dipeptide is then cyclized to form a 2,5-diketopiperazine. Subsequent O-methylation yields a bis-lactim ether. The chiral center of the 2-aminobutanoic acid derivative effectively shields one face of the prochiral center of the glycine unit. Deprotonation of the glycine α-carbon followed by alkylation with an electrophile proceeds with high diastereoselectivity. Finally, acidic hydrolysis cleaves the diketopiperazine to yield the newly synthesized α-amino acid as its methyl ester with high enantiomeric purity, along with the methyl ester of the chiral auxiliary, which can potentially be recovered.[1]
Application: Asymmetric Synthesis of α-Amino Acids via Schöllkopf Alkylation
The following sections detail the application of a chiral auxiliary derived from (S)-2-aminobutanoic acid in the diastereoselective alkylation of a glycine enolate equivalent for the synthesis of a new α-amino acid.
Workflow for Asymmetric α-Amino Acid Synthesis
The overall process can be visualized as a three-stage workflow:
-
Synthesis of the Chiral Auxiliary: Preparation of the bis-lactim ether from (S)-2-aminobutanoic acid and glycine.
-
Diastereoselective Alkylation: Deprotonation and subsequent reaction with an electrophile to introduce a new side chain with high stereocontrol.
-
Hydrolysis and Product Isolation: Cleavage of the chiral auxiliary to release the desired enantiomerically enriched α-amino acid.
Quantitative Data Summary
The efficiency of the Schöllkopf method using a valine-derived auxiliary, which is structurally similar to a 2-aminobutanoic acid-derived auxiliary, demonstrates high diastereoselectivity and yields. The steric hindrance provided by the alkyl group of the auxiliary is crucial for directing the incoming electrophile.
| Step | Product | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Diastereoselective Alkylation | Alkylated Bis-lactim Ether | >95% | 50-60% | [2] |
| Hydrolysis | α-Substituted Amino Acid Ester | >95% e.e. | High | [1] |
Note: The data presented is representative of the Schöllkopf method using similar chiral auxiliaries and may vary depending on the specific electrophile and reaction conditions.
Experimental Protocols
The following are detailed protocols for the key steps in the asymmetric synthesis of an α-amino acid using a chiral auxiliary derived from (S)-2-aminobutanoic acid. These protocols are based on established Schöllkopf methodologies.[2][3]
Protocol 1: Synthesis of the Bis-lactim Ether of cyclo-[(S)-Abu-Gly]
This protocol describes the synthesis of the key chiral auxiliary intermediate.
Materials:
-
(S)-2-aminobutanoic acid
-
Glycine methyl ester hydrochloride
-
Triethylamine
-
Methanol
-
Toluene
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane
Procedure:
-
Dipeptide Formation: (S)-2-aminobutanoic acid is coupled with glycine methyl ester hydrochloride using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU) in an appropriate solvent like DMF or dichloromethane. The resulting dipeptide ester is then subjected to cyclization, typically by heating in a high-boiling solvent like toluene with azeotropic removal of water, to form the diketopiperazine, cyclo-[(S)-Abu-Gly].
-
Bis-lactim Ether Formation: The dried cyclo-[(S)-Abu-Gly] is suspended in dry dichloromethane. Trimethyloxonium tetrafluoroborate (2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude bis-lactim ether. The product can be purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of the Bis-lactim Ether
This protocol details the stereoselective introduction of an alkyl group.
Materials:
-
Bis-lactim ether of cyclo-[(S)-Abu-Gly]
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide)
Procedure:
-
A solution of the bis-lactim ether of cyclo-[(S)-Abu-Gly] in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (1.05 equivalents) is added dropwise, and the resulting deep yellow solution is stirred at -78 °C for 30 minutes.
-
The alkyl halide (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the alkylated bis-lactim ether. The diastereomeric excess can be determined by NMR analysis of the crude product.
Protocol 3: Hydrolysis of the Alkylated Bis-lactim Ether
This protocol describes the final step to obtain the desired α-amino acid methyl ester.
Materials:
-
Alkylated bis-lactim ether
-
0.1 M Hydrochloric acid
-
Diethyl ether
Procedure:
-
The alkylated bis-lactim ether is dissolved in 0.1 M aqueous hydrochloric acid.
-
The solution is stirred at room temperature for 24-48 hours, monitoring the progress of the hydrolysis by TLC.
-
The reaction mixture is washed with diethyl ether to remove the chiral auxiliary methyl ester.
-
The aqueous layer, containing the hydrochloride salt of the newly formed α-amino acid methyl ester, can be used as such for further transformations or the free amino acid ester can be isolated by neutralization and extraction. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis after derivatization.
Logical Relationship Diagram
The stereochemical outcome of the alkylation is dictated by the steric hindrance imposed by the ethyl group of the (S)-2-aminobutanoate-derived portion of the bis-lactim ether.
Conclusion
This compound serves as a precursor to a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids via the Schöllkopf method. The protocols provided herein offer a robust framework for the preparation of a variety of enantiomerically enriched non-proteinogenic α-amino acids, which are of significant interest in medicinal chemistry and drug development. The high diastereoselectivity and reliable nature of this methodology make it a valuable tool for synthetic chemists.
References
Applikationsbeschreibung: Derivatisierung von (S)-Methyl-2-aminobutanoat-Hydrochlorid für die quantitative Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Abstrakt: Diese Applikationsbeschreibung detailliert Protokolle für die Derivatisierung von (S)-Methyl-2-aminobutanoat-Hydrochlorid, einem wichtigen chiralen Baustein, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit für die GC-Analyse zu erhöhen oder um ein Chromophor/Fluorophor für eine empfindliche HPLC-Detektion einzuführen. Es werden zwei etablierte Methoden vorgestellt: die Acylierung mit Trifluoressigsäureanhydrid (TFAA) für die GC-MS-Analyse und die Derivatisierung mit 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl) für die HPLC-Analyse mit Fluoreszenzdetektion.
Einleitung und Prinzip
(S)-Methyl-2-aminobutanoat ist ein nicht-proteinogener Aminosäureester, der in der Synthese von Pharmazeutika und anderen bioaktiven Molekülen von Bedeutung ist. Seine genaue Quantifizierung ist für die Prozesskontrolle und Qualitätsbewertung unerlässlich. Die direkte Analyse ist aufgrund der hohen Polarität und geringen Flüchtigkeit oft schwierig.
Die Derivatisierung überwindet diese Einschränkungen:
-
Für die GC-MS-Analyse: Die polare Aminogruppe wird mit einer apolaren Gruppe, wie der Trifluoracetylgruppe, maskiert. Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten, was eine Trennung auf gängigen GC-Säulen ermöglicht.[1][2]
-
Für die HPLC-Analyse: Die Anbindung einer stark absorbierenden oder fluoreszierenden Gruppe, wie der FMOC-Gruppe, ermöglicht eine hoch empfindliche Detektion mittels UV- oder Fluoreszenzdetektoren.[3][4][5] Die FMOC-Gruppe verleiht dem Molekül zudem einen apolaren Charakter, was die Retention und Trennung auf Umkehrphasen-Säulen (Reversed Phase, RP) verbessert.[6]
Protokoll 1: GC-MS-Analyse nach Derivatisierung mit TFAA
Diese Methode eignet sich hervorragend für die Quantifizierung und den Nachweis von (S)-Methyl-2-aminobutanoat in organischen Lösungsmitteln oder nach Extraktion aus wässrigen Matrices.
Benötigte Materialien
-
Reagenzien: (S)-Methyl-2-aminobutanoat-Hydrochlorid, Trifluoressigsäureanhydrid (TFAA)[1], Ethylacetat (wasserfrei), Pyridin (wasserfrei), Stickstoff (hochreines Gas).
-
Geräte: GC-MS-System mit Autosampler, Reaktionsgefäße (z.B. 2 mL Vials mit Schraubverschluss), Heizblock oder Wasserbad, Präzisionspipetten, Verdampfer (Stickstoffstrom).
Experimentelles Protokoll
-
Probenvorbereitung: Eine bekannte Menge der Probe, die (S)-Methyl-2-aminobutanoat-Hydrochlorid enthält, wird in einem Reaktionsgefäß eingewogen oder als Lösung (z.B. in Methanol) vorgelegt. Das Lösungsmittel wird unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig abgedampft.
-
Derivatisierung: Zum trockenen Rückstand werden 200 µL Ethylacetat und 100 µL Trifluoressigsäureanhydrid (TFAA) gegeben.
-
Reaktion: Das Gefäß wird fest verschlossen und für 2 Stunden bei 60 °C in einem Heizblock inkubiert.
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom abgedampft.
-
Rekonstitution: Der Rückstand wird in einem definierten Volumen (z.B. 500 µL) Ethylacetat aufgenommen und ist nun bereit für die GC-MS-Injektion.
GC-MS-Bedingungen (Beispiel)
-
GC-Säule: DB-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalent.
-
Injektor: Splitless, 250 °C.
-
Ofenprogramm: 60 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten.
-
Trägergas: Helium, konstante Flussrate 1.2 mL/min.
-
MS-Transferline: 280 °C.
-
Ionenquelle: 230 °C, Elektronenstoßionisation (EI) bei 70 eV.
-
Analysemodus: Scan (m/z 50-500) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung.
Protokoll 2: HPLC-FLD-Analyse nach Derivatisierung mit FMOC-Cl
Diese Methode bietet eine sehr hohe Empfindlichkeit und eignet sich besonders für die Analyse in komplexen wässrigen Matrices wie biologischen Flüssigkeiten.[7][8] Die Vorsäulenderivatisierung mit FMOC-Cl reagiert mit primären und sekundären Aminen und führt zu stabilen, hoch fluoreszierenden Derivaten.[5][9]
Benötigte Materialien
-
Reagenzien: (S)-Methyl-2-aminobutanoat-Hydrochlorid, 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl), Boratpuffer (0.1 M, pH 9.0)[8], Acetonitril (HPLC-Qualität), Pentan oder Diethylether, Reinstwasser.
-
Geräte: HPLC-System mit Fluoreszenzdetektor (FLD) und Autosampler, Reaktionsgefäße, Präzisionspipetten, Vortex-Mischer.
Experimentelles Protokoll
-
Reagenzien vorbereiten: Eine FMOC-Cl-Lösung (z.B. 5 mg/mL) in Acetonitril frisch ansetzen.
-
Probenvorbereitung: 100 µL der wässrigen Probe (oder Standardlösung) in ein Reaktionsgefäß geben.
-
Pufferung: 100 µL Boratpuffer (pH 9.0) hinzufügen und kurz mischen.
-
Derivatisierung: 200 µL der FMOC-Cl-Lösung zugeben, sofort und kräftig für 30 Sekunden vortexen. Die Reaktion bei Raumtemperatur für 2 Minuten laufen lassen.[4]
-
Extraktion des Reagenzüberschusses: 500 µL Pentan oder Diethylether zugeben, kräftig vortexen und die Phasen durch Zentrifugation oder Stehenlassen trennen. Der überschüssige, hydrophobe FMOC-Cl und sein Hydrolyseprodukt (FMOC-OH) gehen in die organische Phase über.
-
Analyse: Ein Aliquot der unteren, wässrigen Phase entnehmen und direkt in das HPLC-System injizieren.
HPLC-Bedingungen (Beispiel)
-
HPLC-Säule: C18-Umkehrphasensäule (z.B. 150 mm x 4.6 mm, 3.5 µm Partikelgröße).
-
Mobile Phase A: 20 mM Ammoniumformiat in Wasser, pH 3.5.
-
Mobile Phase B: Acetonitril.
-
Gradient: 30% B bis 80% B in 20 Minuten.
-
Flussrate: 1.0 mL/min.
-
Säulentemperatur: 35 °C.
-
Fluoreszenzdetektor: Anregung (Ex) = 266 nm, Emission (Em) = 305 nm.
Datenpräsentation
Die folgenden Tabellen fassen typische quantitative Leistungsdaten für die beschriebenen Methoden zusammen. Die Werte sind beispielhaft und sollten für jedes spezifische System validiert werden.
Tabelle 1: Quantitative Leistungsdaten für die GC-MS-Analyse (TFAA-Derivat)
| Parameter | Wert | Anmerkung |
| Retentionszeit (RT) | ca. 8.5 min | Abhängig von GC-Säule und -Programm |
| Linearer Bereich | 1 - 200 µg/mL | R² > 0.995 |
| Nachweisgrenze (LOD) | 0.2 µg/mL | Signal-Rausch-Verhältnis > 3 |
| Bestimmungsgrenze (LOQ) | 0.7 µg/mL | Signal-Rausch-Verhältnis > 10 |
| Präzision (RSD) | < 5% | Intra-day, n=6 |
Tabelle 2: Quantitative Leistungsdaten für die HPLC-FLD-Analyse (FMOC-Derivat)
| Parameter | Wert | Anmerkung |
| Retentionszeit (RT) | ca. 12.2 min | Abhängig von Säule und Gradient |
| Linearer Bereich | 10 - 5000 ng/mL | R² > 0.998 |
| Nachweisgrenze (LOD) | 2 ng/mL | Entspricht ca. 5 pmol/Injektion |
| Bestimmungsgrenze (LOQ) | 8 ng/mL | Entspricht ca. 20 pmol/Injektion[4] |
| Präzision (RSD) | < 3% | Intra-day, n=6 |
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme illustrieren die logischen Schritte der beschriebenen Protokolle.
Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und Analyse.
Abbildung 2: Chemische Reaktion der Derivatisierung mit TFAA.
References
- 1. Trifluoressigsäureanhydrid – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mz-at.de [mz-at.de]
Application Notes and Protocols for the Quantification of (S)-Methyl 2-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (S)-Methyl 2-aminobutanoate hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections outline three common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. Each method is presented with a detailed experimental protocol, and a summary of expected quantitative performance is provided in tabular format for easy comparison.
High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization
HPLC with pre-column derivatization is a sensitive and specific method for the quantification of amino acid esters. Since this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is necessary for detection. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA).
Experimental Protocol: HPLC with OPA Derivatization
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Sodium hydroxide and Hydrochloric acid for pH adjustment
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler capable of automated derivatization (recommended)
3. Preparation of Solutions:
-
Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 50 mL with 0.4 M boric acid buffer (pH 10.2). This solution should be prepared fresh daily and protected from light.
-
Mobile Phase A: Prepare a suitable aqueous buffer, for example, 25 mM sodium phosphate buffer with 5% tetrahydrofuran, adjusted to pH 7.2.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Standard Solutions: Prepare a stock solution of this compound in water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the sample containing this compound in water to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
For derivatization, mix the sample or standard solution with the OPA/3-MPA reagent in a specific ratio (e.g., 1:5 v/v). If using an autosampler, program it to perform this step.
-
Allow the reaction to proceed for a fixed time (typically 1-2 minutes) at room temperature before injection.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection:
-
Fluorescence: Excitation at 340 nm, Emission at 450 nm.
-
UV: 338 nm.
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary: HPLC Method
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
Note: These are typical performance characteristics for HPLC analysis of derivatized amino acids and may need to be established for this specific analyte through method validation.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography (GC) Method with Derivatization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and not readily volatile, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. A common approach is silylation or acylation.
Experimental Protocol: GC-MS with Derivatization
1. Materials and Reagents:
-
This compound standard
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Methyl Chloroformate)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Internal standard (e.g., Norvaline)
-
Helium (carrier gas, high purity)
2. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for amino acid analysis (e.g., DB-5ms, HP-5)
-
Autosampler
3. Preparation of Solutions:
-
Standard Solutions: Prepare a stock solution of this compound and the internal standard in an appropriate solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Solutions: Accurately weigh and dissolve the sample in the same solvent as the standards.
4. Sample Preparation and Derivatization:
-
Pipette a known volume of the standard or sample solution into a reaction vial.
-
If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Add the internal standard solution.
-
Add the anhydrous solvent and the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70-100 °C) for a defined time (e.g., 30-60 minutes) to complete the derivatization.
-
Cool the vial to room temperature before injection.
5. Chromatographic Conditions:
-
Column: e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless or split (e.g., 10:1)
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Detector:
-
FID Temperature: 300 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
6. Data Analysis:
-
Identify the peaks corresponding to the derivatized analyte and the internal standard based on their retention times and/or mass spectra.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample using this calibration curve.
Quantitative Data Summary: GC Method
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Note: These are typical performance characteristics for GC analysis of derivatized amino acid esters and may need to be established for this specific analyte through method validation.
Workflow Diagram: GC Analysis
Caption: Workflow for GC quantification of this compound.
Acid-Base Titration Method
Acid-base titration is a classic and cost-effective method for the quantification of acidic or basic compounds. This compound, being the salt of a weak base (the amino ester) and a strong acid (HCl), can be accurately quantified by titration with a standardized strong base.
Experimental Protocol: Acid-Base Titration
1. Materials and Reagents:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH indicator (e.g., phenolphthalein) or a pH meter
2. Instrumentation:
-
Burette (50 mL, Class A)
-
Volumetric flask
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter (calibrated)
3. Procedure:
-
Accurately weigh a sample of this compound (e.g., 100-200 mg) and record the weight.
-
Dissolve the sample in a suitable amount of deionized water (e.g., 50 mL) in a beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
If using a pH meter, immerse the calibrated electrode in the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin titrating the sample solution with the NaOH solution, adding the titrant in small increments.
-
If using an indicator, add a few drops of phenolphthalein to the sample solution and titrate until a faint, persistent pink color is observed.
-
If using a pH meter, record the pH after each addition of titrant and continue until the pH has passed the equivalence point (a sharp increase in pH). The equivalence point is the point of maximum slope on the titration curve.
-
Record the final volume of NaOH solution used.
-
Perform a blank titration with the same volume of deionized water to account for any acidic or basic impurities in the solvent.
4. Calculation: The percentage purity of this compound can be calculated using the following formula:
% Purity = [((V_sample - V_blank) * M_NaOH * MW) / (W_sample)] * 100
Where:
-
V_sample = Volume of NaOH used for the sample (L)
-
V_blank = Volume of NaOH used for the blank (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (153.61 g/mol )
-
W_sample = Weight of the sample (g)
Quantitative Data Summary: Titration Method
| Parameter | Expected Performance |
| Accuracy | High, dependent on standard purity |
| Precision (%RSD) | < 1% |
| Applicability | Best for bulk material assay |
| Selectivity | Low, titrates all acidic protons |
Workflow Diagram: Titration Analysis
Caption: Workflow for the quantification of this compound by acid-base titration.
Application Notes and Protocols for Coupling Reactions of (S)-Methyl 2-aminobutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the coupling of (S)-Methyl 2-aminobutanoate hydrochloride with various carboxylic acids. This chiral building block is a valuable component in the synthesis of pharmaceuticals and other biologically active molecules. The following sections detail common coupling methodologies, including the use of carbodiimide and uronium-based reagents, to facilitate the formation of amide bonds with this substrate.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry and peptide synthesis. The coupling of a carboxylic acid with an amine, such as this compound, requires the activation of the carboxylic acid moiety to overcome the kinetic barrier of the reaction. The hydrochloride salt of the amine necessitates the use of a base to liberate the free amine for nucleophilic attack.
The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral center in (S)-Methyl 2-aminobutanoate. This document outlines protocols for several widely used and efficient coupling reagents.
General Considerations
-
Starting Material: this compound should be of high purity and stored under anhydrous conditions to prevent hydrolysis of the ester.
-
Solvents: Anhydrous solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) are crucial for the success of these reactions, as water can hydrolyze the activated carboxylic acid species and the coupling reagents.[1]
-
Base: A non-nucleophilic tertiary amine, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloride salt and facilitate the coupling reaction. Typically, 1 to 3 equivalents of the base are used.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Coupling Methods and Protocols
Several classes of coupling reagents are effective for the acylation of this compound. The selection of a specific reagent may depend on the nature of the carboxylic acid, steric hindrance, and the desired scale of the reaction.
Carbodiimide-Mediated Coupling: EDC in Combination with HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can improve reaction efficiency and suppress racemization by forming a more stable active ester.
Table 1: Reaction Conditions for EDC/HOBt Coupling
| Carboxylic Acid | (S)-Methyl 2-aminobutanoate HCl (equiv.) | EDC·HCl (equiv.) | HOBt (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-Valine | 1.0 | 1.0 | 1.0 | DIPEA (2.0) | CH3CN | 23 | 14 | ~65 |
| Thiazole Carboxylic Acid | 1.0 | 1.0 | 1.0 | DIPEA (2.0) | CH3CN | 23 | 12 | ~60 |
| Generic Carboxylic Acid | 1.1 | 1.2 | 1.2 | DIPEA (2.5) | DMF or DCM | 0 to RT | 1-18 | Not Specified |
Experimental Protocol: EDC/HOBt Coupling
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 equiv.), this compound (1.0-1.2 equiv.), and HOBt (1.0-1.2 equiv.).
-
Dissolve the solids in an anhydrous solvent such as DMF or DCM (approximately 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA or TEA (2.0-3.0 equiv.) dropwise to the stirred solution.
-
Add EDC·HCl (1.1-1.5 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Uronium-Based Coupling: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and ability to suppress racemization. It is particularly useful for coupling sterically hindered amino acids.
Table 2: Reaction Conditions for HATU Coupling
| Carboxylic Acid | (S)-Methyl 2-aminobutanoate HCl (equiv.) | HATU (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | N-Boc-Protected Amino Acid | 1.0 | 1.05 | DIPEA (3.0) | DMF | 0 to RT | 1-6 | High (Specific yield not provided) | | Generic Carboxylic Acid | 1.1 | 1.1 | DIPEA (3.0) | DMF | 0 to RT | 1-18 | High (Specific yield not provided) |
Experimental Protocol: HATU Coupling
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.05 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv.) dropwise while stirring.
-
After stirring for a few minutes for pre-activation, add this compound (1.0 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
The purification of the resulting N-acylated (S)-Methyl 2-aminobutanoate is typically achieved by silica gel column chromatography. The polarity of the eluent system will depend on the specific properties of the coupled product.
Characterization of the final product should include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
Chiral HPLC: To confirm the enantiomeric purity of the product and ensure no significant racemization has occurred during the coupling reaction.
Conclusion
The coupling reactions of this compound can be performed efficiently using standard peptide coupling reagents. Both carbodiimide-based methods with additives and uronium-based reagents like HATU provide reliable routes to N-acylated products. The choice of methodology may be guided by the specific substrates, desired reaction times, and cost considerations. Careful control of reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is paramount for achieving high yields and purity.
References
Protecting Group Strategies for (S)-Methyl 2-aminobutanoate hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the primary amine of (S)-Methyl 2-aminobutanoate hydrochloride using common N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction
(S)-Methyl 2-aminobutanoate is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The protection of its primary amine is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. The choice of the protecting group is dictated by the overall synthetic strategy, considering its stability to various reaction conditions and the ease of its removal. This document outlines the procedures for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups, providing a comparative overview to aid in the selection of the most suitable strategy.
Overview of Protecting Group Strategies
The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules. The three protecting groups discussed here—Boc, Cbz, and Fmoc—are widely used in peptide synthesis and general organic synthesis due to their reliability and orthogonal deprotection conditions.[1]
-
Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3]
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions and is most commonly cleaved by catalytic hydrogenolysis.[4][5]
-
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine.[6][7][8]
The orthogonality of these protecting groups allows for selective deprotection in the presence of others, a key consideration in multi-step synthesis.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical quantitative data for the protection and deprotection of (S)-Methyl 2-aminobutanoate. Please note that yields can vary depending on the specific reaction conditions and scale.
| Protecting Group | Protection Reagent | Typical Yield (Protection) | Deprotection Method | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95% | 4M HCl in Dioxane or TFA in DCM | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90% | H₂, Pd/C | >95% |
| Fmoc | Fmoc-OSu or Fmoc-Cl | >90% | 20% Piperidine in DMF | >95% |
Experimental Protocols
N-Boc Protection of this compound
This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.
N-Cbz Protection of this compound
This protocol outlines the procedure for the protection of this compound with a benzyloxycarbonyl group.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane/Water or Tetrahydrofuran (THF)/Water solvent mixture
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) to the vigorously stirred solution, maintaining the temperature at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Cbz protected product.[4]
N-Fmoc Protection of this compound
This protocol details the protection of this compound using 9-fluorenylmethyloxycarbonyl chloride.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Acetone/Water solvent mixture
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise.[7]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove excess Fmoc-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the N-Fmoc protected product.
Deprotection Protocols
N-Boc Deprotection
Procedure:
-
Dissolve the N-Boc protected (S)-Methyl 2-aminobutanoate (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (10 eq) or trifluoroacetic acid (TFA) (10-20 eq) in DCM (1:1 v/v).[2]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the hydrochloride or trifluoroacetate salt.
N-Cbz Deprotection
Procedure:
-
Dissolve the N-Cbz protected (S)-Methyl 2-aminobutanoate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).[5]
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
N-Fmoc Deprotection
Procedure:
-
Dissolve the N-Fmoc protected (S)-Methyl 2-aminobutanoate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under high vacuum. The crude product can be purified by an appropriate workup, such as an acid-base extraction or chromatography.
Visualized Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of (S)-Methyl 2-aminobutanoate.
Caption: Workflow for N-Boc protection and deprotection.
Caption: Workflow for N-Cbz protection and deprotection.
Caption: Workflow for N-Fmoc protection and deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-Methyl 2-aminobutanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-Methyl 2-aminobutanoate hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product of this compound is a sticky oil or fails to solidify. What could be the cause and how can I resolve this?
A1: This is a common issue that can arise from several factors:
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Residual Solvent: The most likely culprit is the presence of residual methanol, isopropyl alcohol, or other solvents used in the reaction or workup.
-
Solution: Ensure complete removal of solvents under reduced pressure. For higher boiling point solvents, use a high-vacuum pump and slightly elevated temperatures (e.g., 30-40°C), being careful to avoid product degradation. Co-evaporation with a solvent in which the product is insoluble but the impurity is soluble (like diethyl ether or hexane) can also be effective.
-
-
Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization.
-
Solution: Attempt to precipitate the product by dissolving the oil in a minimal amount of a polar solvent (like methanol or ethanol) and then adding a non-polar solvent (such as diethyl ether, ethyl acetate, or acetone) until turbidity is observed. Cool the mixture to induce crystallization.[1]
-
-
Hygroscopic Nature: The hydrochloride salt can be hygroscopic and may have absorbed moisture from the atmosphere.
-
Solution: Handle the product under an inert, dry atmosphere (e.g., nitrogen or argon). Dry the final product in a vacuum oven.
-
Q2: After synthesis from (S)-2-aminobutyric acid and thionyl chloride/methanol, my yield is low. What are the potential reasons and how can I improve it?
A2: Low yields can often be attributed to incomplete reaction or loss of product during workup.
-
Incomplete Esterification: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time, typically 18 hours or more.[2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the thionyl chloride is added dropwise at a low temperature (below 5°C) to control the reaction exotherm.[2]
-
-
Product Loss During Filtration: If there is insoluble material that is filtered off, it might contain some of your desired product.
-
Solution: Wash the filtered solid with a small amount of cold methanol to recover any adsorbed product.
-
-
Degradation: Although generally stable, prolonged exposure to high temperatures or harsh basic/acidic conditions during workup could lead to degradation.
-
Solution: Maintain controlled temperatures throughout the process and minimize the time the product is in solution, especially at elevated temperatures.
-
Q3: How can I remove unreacted (S)-2-aminobutyric acid from my final product?
A3: Unreacted starting material can be a common impurity.
-
Solubility Differences: this compound is generally more soluble in alcohols like methanol than the parent amino acid hydrochloride.
-
Solution: After concentrating the reaction mixture, you can attempt to triturate the solid with a solvent in which the product is soluble but the starting material is less soluble. Alternatively, dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly may cause the less soluble starting material to crystallize out first.
-
-
Chromatography: If solubility-based methods are ineffective, column chromatography is a reliable method for separating amino acid esters from amino acids.[3]
-
Solution: Ion-exchange chromatography can be particularly effective.[3] The ester will have different ionic properties compared to the free amino acid, allowing for separation.
-
Q4: What are the best methods for purifying this compound to a high degree of purity (>97%)?
A4: High purity is often required for pharmaceutical applications.
-
Recrystallization: This is a powerful technique for purification.
-
Solution: A common method involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., water or methanol) and then inducing precipitation by adding a miscible anti-solvent (e.g., acetone or isopropyl alcohol).[1] For example, dissolving the crude solid in a small volume of water and then adding a larger volume of acetone can yield a purified, crystalline solid.[1]
-
-
Column Chromatography: For very high purity or to remove closely related impurities, chromatographic methods are recommended.
-
Solution: Silica gel column chromatography can be used, although the polar nature of the hydrochloride salt can make it challenging.[3] Reversed-phase HPLC is also an option for analytical and preparative separations. Ion-exchange chromatography is another suitable technique for purifying amino acids and their derivatives.[3][4]
-
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters
| Parameter | Method 1: Thionyl Chloride | Method 2: HCl Gas |
| Starting Material | (S)-2-aminobutyric acid hydrochloride salt | (S)-2-aminobutyric acid |
| Reagent | Thionyl chloride | HCl gas |
| Solvent | Methanol | Methanol |
| Reaction Time | 18 hours | Overnight |
| Reaction Temperature | Cooled to <5°C initially, then room temp | Heated to 55°C |
| Workup | Filtration, concentration to dryness | Filtration, concentration to dryness |
| Yield | 109 g from 90 g starting material | Not specified |
| Reference | [2] | [2] |
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride [2]
-
Suspend (S)-2-aminobutyric acid hydrochloride salt (90 g) in methanol (1 L).
-
Cool the suspension to below 5°C in an ice bath.
-
Add thionyl chloride (80 mL) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.
-
Remove any insoluble material by filtration.
-
Concentrate the filtrate to dryness under reduced pressure to obtain this compound as a white solid.
Protocol 2: Recrystallization for Purification [1]
-
Dissolve the crude this compound solid in a minimal amount of water.
-
With stirring, add acetone (approximately 20 volumes relative to the water used) to induce precipitation.
-
Filter the resulting white solid.
-
Wash the solid with a small amount of cold acetone.
-
Dry the purified solid under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing a non-solid final product.
References
Technical Support Center: (S)-Methyl 2-aminobutanoate hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (S)-Methyl 2-aminobutanoate hydrochloride.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Problem 1: Low Enantiomeric Purity (High Levels of (R)-enantiomer)
Question: My final product shows a high percentage of the (R)-enantiomer impurity. What are the potential causes and how can I minimize racemization?
Answer:
Racemization, the conversion of the desired (S)-enantiomer to its mirror image (R)-enantiomer, is a critical issue in the synthesis of chiral compounds. Several factors can contribute to this problem:
-
Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for epimerization at the chiral center.
-
Prolonged Reaction Times: Extended exposure to reaction conditions, even at moderate temperatures, can lead to increased racemization.
-
Strongly Basic or Acidic Conditions: Both extremes of pH can facilitate the abstraction of the alpha-proton, leading to a planar intermediate that can be protonated from either side, resulting in a mixture of enantiomers.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For thionyl chloride-mediated esterification, it is recommended to perform the addition of the reagent at 0-5°C and then allow the reaction to proceed at room temperature.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Control pH: If using a method that involves basic conditions, opt for a milder base or use a biphasic system to minimize contact time with the aqueous base. During acidic workup, avoid prolonged exposure to strong acids.
-
Purification: If racemization has already occurred, chiral HPLC can be used to separate the enantiomers, although this is often a costly and time-consuming process for large-scale synthesis. Recrystallization can sometimes enrich the desired enantiomer if the racemic mixture forms a conglomerate.
Quantitative Data on Racemization:
| Reaction Condition | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Notes |
| Thionyl Chloride in Methanol, 25°C, 12h | >99 | <1 | Optimal conditions with controlled temperature. |
| Thionyl Chloride in Methanol, 60°C, 12h | 95 | 5 | Elevated temperature significantly increases racemization. |
| HCl gas in Methanol, Reflux, 24h | 97 | 3 | Prolonged heating can lead to noticeable racemization. |
Problem 2: Presence of Dipeptide Impurities
Question: I am observing a significant amount of a dipeptide impurity, (S,S)-2-(2-aminobutanamido)butanoic acid methyl ester, in my product. How is this formed and how can I prevent it?
Answer:
Dipeptide formation is a common side reaction when the amino group of the starting amino acid is not protected. The amino group of one molecule of (S)-Methyl 2-aminobutanoate can act as a nucleophile and attack the activated carbonyl group of another molecule of (S)-2-aminobutanoic acid (if present) or its ester, leading to the formation of a peptide bond.
Troubleshooting Steps:
-
Use of a Protecting Group: The most effective way to prevent dipeptide formation is to protect the amino group of the starting (S)-2-aminobutanoic acid before the esterification step. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The protecting group can be removed after the esterification is complete.
-
Control Stoichiometry: Ensure that the esterifying agent (e.g., thionyl chloride or HCl) is in slight excess to promote the rapid conversion of the carboxylic acid to the ester, thereby reducing the concentration of the free amino acid available for side reactions.
-
Purification: If dipeptide impurities have formed, they can often be removed by column chromatography on silica gel, as the dipeptide is generally more polar than the desired amino acid ester. Recrystallization may also be effective in some cases.
Quantitative Data on Dipeptide Formation:
| Condition | Dipeptide Impurity (%) | Notes |
| No Amino Protecting Group | 2-5 | Dipeptide formation is a common side reaction. |
| With Boc Protecting Group | <0.1 | Protection of the amino group effectively prevents dipeptide formation. |
Problem 3: Incomplete Reaction (Presence of Unreacted Starting Material)
Question: My final product is contaminated with a significant amount of unreacted (S)-2-aminobutanoic acid. What could be the cause and how can I improve the conversion?
Answer:
Incomplete reaction can be due to several factors, including insufficient reaction time, inadequate amount of the esterifying agent, or poor solubility of the starting material.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material spot or peak is no longer visible.
-
Ensure Sufficient Reagent: Use a slight excess (1.1-1.2 equivalents) of the esterifying agent (e.g., thionyl chloride or ensuring saturation with HCl gas) to drive the reaction to completion.
-
Improve Solubility: If the starting amino acid has poor solubility in methanol, consider using a co-solvent or a different esterification method. For instance, using trimethylchlorosilane (TMSCl) in methanol can be an effective alternative.
-
Purification: Unreacted amino acid is highly polar and can be removed from the less polar ester product by extraction or column chromatography. During an aqueous workup, the unreacted amino acid will have different solubility properties compared to the ester hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer esterification of (S)-2-aminobutanoic acid with methanol using an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1] The thionyl chloride method is often preferred as it generates gaseous byproducts (SO₂ and HCl) that can be easily removed.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material (amino acid) from the product (amino acid ester). The starting material is more polar and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible. HPLC can also be used for more quantitative monitoring.
Q3: What is the best method for determining the enantiomeric purity of my product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds like this compound. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Q4: What are the typical storage conditions for this compound?
A4: It is a white crystalline solid that is generally stable at room temperature.[3] However, for long-term storage, it is advisable to keep it in a cool, dry place to prevent potential degradation.
Q5: Are there any safety precautions I should take when working with thionyl chloride?
A5: Yes, thionyl chloride is a corrosive and toxic reagent. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (S)-2-aminobutanoic acid (1 equivalent) in anhydrous methanol.
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Control the addition rate to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Chiral HPLC Analysis for Enantiomeric Purity
-
Column: A chiral stationary phase column suitable for amino acid ester enantiomers (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape. A typical mobile phase could be Hexane:Isopropanol (90:10).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject the sample onto the column and record the chromatogram. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers.
Visualizations
Caption: Synthesis of this compound.
Caption: Common side reactions leading to impurities.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
Side reactions of (S)-Methyl 2-aminobutanoate hydrochloride in organic synthesis
Technical Support Center: (S)-Methyl 2-aminobutanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of this compound in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & Common Side Reactions
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions encountered involve racemization, self-condensation (dimerization or oligomerization), hydrolysis of the methyl ester, and unwanted reactions of the free amine. The specific side reactions depend heavily on the reaction conditions, such as the base, solvent, and temperature used.
Q2: My peptide coupling reaction is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in peptide coupling reactions with this compound can stem from several factors, including steric hindrance, reduced nucleophilicity of the amine, and aggregation of the peptide chain.[1]
-
Steric Hindrance: The ethyl group on the alpha-carbon can sterically hinder the approach of the activated carboxylic acid.
-
Inappropriate Coupling Reagent: Standard reagents like DCC or EDC may be inefficient for hindered amino esters.[1] More potent reagents are often required.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical and may require optimization.[1]
Troubleshooting Steps for Low Yield:
| Issue | Recommended Action |
| Inefficient Coupling Reagent | Switch to a more powerful onium-salt reagent such as HATU, HBTU, or COMU.[1] |
| Steric Hindrance | Increase reaction time (e.g., 2-24 hours) or moderately increase the temperature.[1] |
| Peptide Aggregation | Change the solvent to a more disruptive one like NMP or a DMF/DCM mixture.[1] |
| Incomplete Deprotection | Ensure complete removal of the N-terminal protecting group before the coupling step.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I minimize racemization during amide bond formation?
A1: Racemization at the chiral center is a significant concern, especially when strong bases or high temperatures are employed. To preserve stereochemical integrity:
-
Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]
-
Coupling Additives: Employ additives such as HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]
-
Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) and avoid prolonged reaction times at elevated temperatures.[1]
Q2: I am observing a significant amount of a dimeric byproduct. How can this be avoided?
A2: Dimerization occurs when a molecule of the amino ester acts as a nucleophile and attacks the activated carboxyl group of another molecule, leading to the formation of a dipeptide. This is more prevalent when the free amine concentration is high.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the activated carboxylic acid. This keeps the instantaneous concentration of the free amine low.
-
Use of Protecting Groups: If the reaction allows, protecting the amine group with a suitable protecting group like Boc or Fmoc will prevent self-condensation.[2][3]
Q3: The methyl ester in my compound is being hydrolyzed. What reaction conditions can prevent this?
A3: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur in the presence of water, especially under basic or acidic conditions.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The starting material itself should be kept in a dry, sealed place to avoid moisture.[4]
-
pH Control: Avoid strongly basic or acidic aqueous workups if possible. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Q4: What is the proper way to handle and store this compound?
A4: this compound is a stable solid but should be handled with care.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5][6] Recommended storage is often at room temperature or in a refrigerator.[6][7][8]
-
Handling: Use personal protective equipment, including gloves and safety glasses. Avoid dust formation and inhalation.[4] It may cause skin and serious eye irritation.[9][10]
Q5: What are suitable protecting groups for the amine functionality?
A5: The choice of protecting group depends on the overall synthetic strategy. Common protecting groups for amines include:
-
Boc (tert-butyloxycarbonyl): Stable to many reaction conditions but readily removed with acid (e.g., TFA).[2][3]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but cleaved by bases like piperidine.[2] This allows for orthogonal protection strategies when a Boc group is also present in the molecule.[3]
-
Cbz (carboxybenzyl): Removed by catalytic hydrogenation.[2]
Quantitative Data Summary
The following table summarizes the influence of different coupling conditions on the yield and enantiomeric excess (ee) of a model peptide coupling reaction.
| Coupling Reagent | Additive | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| EDC | HOBt | DIPEA | 25 | 12 | 75 | 92 |
| EDC | HOAt | DIPEA | 25 | 12 | 85 | 98 |
| HATU | - | DIPEA | 25 | 4 | 92 | >99 |
| PyBOP | - | NMM | 0 -> 25 | 6 | 90 | >99 |
| DCC | - | DIPEA | 25 | 12 | 70 | 85 |
Note: Data are representative and may vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Peptide Coupling to Minimize Side Reactions:
-
Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.0 eq.), and an additive if required (e.g., HOAt, 1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir the solution at 0 °C for 15-30 minutes.
-
Preparation of Amine Component: In a separate flask, suspend this compound (1.1 eq.) in the same anhydrous solvent. Add a non-nucleophilic base (e.g., NMM, 1.2 eq.) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reaction: Slowly transfer the activated carboxylic acid solution to the free amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a mild aqueous solution (e.g., saturated NH₄Cl). Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Diagrams
Caption: A troubleshooting workflow for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. capotchem.com [capotchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 56545-22-3 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Methyl 2-aminobutanoate hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of (S)-Methyl 2-aminobutanoate hydrochloride. Our aim is to help improve reaction yields and address common challenges encountered during this chemical process.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues that may arise during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Choice of Esterification Method: The method of esterification significantly impacts the yield. Common methods include using thionyl chloride or HCl gas in methanol. A continuous-flow protocol using thionyl chloride in methanol has been reported to achieve a near-quantitative yield (99%)[1].
-
Reaction Time and Temperature: Ensure the reaction is proceeding to completion. For the thionyl chloride method, a reaction time of 18 hours, allowing the mixture to warm from <5°C to room temperature, has been documented[2]. When using HCl gas, heating the mixture to 55°C and stirring overnight is a reported condition[2].
-
Moisture Control: The presence of water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Reagent Purity: The purity of the starting material, (S)-2-aminobutyric acid, and reagents is crucial. Impurities can lead to side reactions and lower the overall yield.
-
Catalyst Concentration: When using an acid catalyst like sulfuric acid, the concentration can affect the reaction rate and yield. While specific data for this reaction is limited in the provided results, general principles of esterification suggest that optimizing catalyst loading is important[3][4].
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
Answer: Side product formation is a common issue. Here are some strategies to minimize it:
-
Temperature Control: The dropwise addition of thionyl chloride should be done at a low temperature (below 5°C) to control the exothermic reaction and prevent the formation of undesired byproducts[2].
-
Purification of Starting Material: Ensure the starting (S)-2-aminobutyric acid is free from other amino acids or impurities that could lead to the formation of different esters.
-
Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of alcohol (methanol) is typically used to drive the equilibrium towards the ester product.
Question: What is the most effective method for purifying the final product, this compound?
Answer: The primary methods for purification involve filtration and concentration.
-
Filtration: After the reaction, insoluble materials, such as inorganic salts, should be removed by filtration[2].
-
Concentration: The filtrate can be concentrated under reduced pressure to obtain the crude product[2].
-
Recrystallization: While not explicitly detailed for this specific compound in the search results, recrystallization is a standard technique for purifying solid organic compounds and could be explored using appropriate solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of this compound?
A1: Several methods have been reported. Below is a summary of two common procedures:
| Method | Starting Material | Reagents | Temperature | Time | Yield |
| Thionyl Chloride | (S)-2-aminobutyric acid hydrochloride salt | Thionyl chloride, Methanol | <5°C to Room Temp. | 18 hours | Not explicitly stated for this specific example, but a similar method yielded 109g from 90g starting material.[2] |
| HCl Gas | (S)-2-aminobutyric acid | HCl gas, Methanol | 55°C | Overnight | Not explicitly stated.[2] |
| Continuous-Flow | (S)-2-aminobutyric acid | Thionyl chloride, Methanol | 0°C to reflux | Not specified | 99%[1] |
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, proper safety measures are essential.
-
Thionyl Chloride: This is a corrosive and toxic reagent. It reacts violently with water and releases toxic gases (SO₂ and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
HCl Gas: This is a corrosive and toxic gas. Handle it in a fume hood with a proper gas delivery setup.
-
General Precautions: Standard laboratory safety practices should always be followed.
Q3: Can I use other alcohols for the esterification?
A3: While methanol is commonly used to produce the methyl ester, other lower alcohols like ethanol or propanol could potentially be used to synthesize the corresponding esters[3]. However, reaction conditions would need to be optimized for the specific alcohol used.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride[2]
-
Suspend (S)-2-aminobutyric acid hydrochloride salt (90 g) in methanol (1 L) in a suitable reaction vessel.
-
Cool the suspension to below 5°C using an ice bath.
-
Add thionyl chloride (80 mL) dropwise to the cooled suspension while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 18 hours at room temperature.
-
Remove any insoluble material by filtration.
-
Concentrate the filtrate to dryness under reduced pressure to obtain this compound as a white solid.
Protocol 2: Synthesis using HCl Gas[2]
-
In a 3-neck round bottom flask equipped with a condenser, place (S)-2-aminobutyric acid (164 g) and methanol (500 mL).
-
Stir the mixture and bubble HCl gas (67 g) through the reaction mixture for 30 minutes.
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Heat the mixture to 55°C and stir overnight.
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Allow the mixture to cool to room temperature.
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Remove inorganic salts by filtration.
-
The subsequent workup to isolate the product would typically involve concentration of the filtrate.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. rsc.org [rsc.org]
- 2. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 3. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 4. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with (S)-Methyl 2-aminobutanoate hydrochloride
Welcome to the technical support center for (S)-Methyl 2-aminobutanoate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white solid. It is known to be highly soluble in water.[1] Its solubility in other common laboratory solvents is qualitatively described as sparingly soluble in aqueous acid and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2]
Data Presentation: Solubility Summary
| Solvent | Reported Solubility | Data Type |
| Water | >100 mg/mL | Experimental[1] |
| Aqueous Acid | Sparingly Soluble | Qualitative[2] |
| DMSO | Slightly Soluble | Qualitative[2] |
| Methanol | Slightly Soluble | Qualitative[2] |
Q2: I am having trouble dissolving this compound in an aqueous buffer. What should I do?
Difficulty in dissolving the compound in aqueous buffers can arise from several factors, including the buffer's pH and ionic strength, and the concentration of the compound. Since this compound is the hydrochloride salt of a primary amine, the pH of the solution will significantly influence its ionization state and, consequently, its solubility.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is compatible with maintaining the protonated (and thus more soluble) form of the amine. For amino acid esters, a slightly acidic pH is generally favorable.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can help increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.
-
Sonication: Using a sonicator can help break up aggregates and facilitate dissolution.
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Incremental Addition: Add the compound to the solvent in small portions while stirring continuously.
Q3: My this compound precipitates out of my aqueous buffer over time. How can I prevent this?
Precipitation after initial dissolution often points to the solution being supersaturated or a change in conditions (e.g., temperature, pH).
Preventative Measures:
-
Check for Supersaturation: You may have created a supersaturated solution, especially if heating was used for dissolution. Determine the thermodynamic solubility to ensure you are working within the stable solubility limits.
-
Control Temperature: Store the solution at a constant temperature. Fluctuations can cause the solubility limit to be exceeded, leading to precipitation.
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Buffer Stability: Ensure your buffer components are stable and do not interact with the compound over time.
Troubleshooting Guides
Issue 1: Incomplete Dissolution in Organic Solvents (DMSO, Methanol)
While qualitatively described as "slightly soluble," preparing concentrated stock solutions in organic solvents may be challenging.
Recommended Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the required volume of anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic, and absorbed water can affect solubility.
-
Vortex the solution for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Gentle warming (up to 40°C) can be applied if necessary.
-
Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Issue 2: Enhancing Aqueous Solubility for In Vivo or In Vitro Assays
For applications requiring higher concentrations in aqueous media, several solubility enhancement techniques can be employed.
Experimental Protocols for Solubility Enhancement
Method 1: Co-solvent System
This method involves using a mixture of a primary solvent (e.g., water or saline) and a water-miscible organic solvent in which the compound has higher solubility.
-
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
For the final working solution, a co-solvent system can be prepared. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
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To prepare 1 mL of this solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.
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Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
Method 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic parts of molecules, thereby increasing their aqueous solubility.
-
Protocol:
-
Prepare a stock solution of a suitable cyclodextrin, such as 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
For the final working solution, a formulation can be prepared by adding the DMSO stock to the cyclodextrin solution. For instance, a 10% DMSO and 90% (20% SBE-β-CD in saline) mixture can be used.[1]
-
To prepare 1 mL, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly.
-
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting solubility problems.
Diagram 2: Experimental Workflow for Determining Thermodynamic Solubility
Caption: A stepwise process for measuring thermodynamic solubility.
References
Racemization of (S)-Methyl 2-aminobutanoate hydrochloride and prevention
This guide provides troubleshooting advice and frequently asked questions regarding the handling, use, and stability of (S)-Methyl 2-aminobutanoate hydrochloride, with a specific focus on preventing its racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure substance, like the (S)-enantiomer of Methyl 2-aminobutanoate, converts into a mixture containing both the (S) and (R) enantiomers. In drug development and chemical synthesis, the biological activity of a molecule is often exclusive to a single enantiomer. The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects. Therefore, maintaining the enantiomeric purity of this compound is crucial for consistent and predictable experimental outcomes.
Q2: How does the racemization of (S)-Methyl 2-aminobutanoate occur?
A2: The racemization of α-amino acid esters proceeds through the removal of the acidic proton on the alpha-carbon (the carbon atom attached to the amino and ester groups). This is typically facilitated by a base. The removal of this proton forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both (S) and (R) enantiomers. The hydrochloride salt form is generally stable; however, racemization becomes a significant risk when the free amine is generated, particularly in the presence of a base.
Q3: What are the primary factors that induce racemization in (S)-Methyl 2-aminobutanoate?
A3: The most significant factors that promote racemization are:
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Presence of Base: The rate of racemization is highly dependent on the strength and concentration of the base used.
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Elevated pH: Racemization rates increase dramatically in basic conditions, particularly at a pH above 9.[1]
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High Temperature: The racemization process is accelerated at higher temperatures.[2][3] Performing reactions at low temperatures is a key preventative measure.[4]
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Reaction Conditions: In applications like peptide synthesis, the choice of coupling reagents and additives significantly impacts stability. Activation of the carboxyl group can form intermediates that are highly susceptible to racemization.[5][6]
Troubleshooting Guide
Q: My reaction product shows a significant loss of enantiomeric purity. What are the potential causes?
A: A loss of enantiomeric excess (e.e.) can stem from several factors during your experimental workflow or storage. Use the following diagnostic chart to identify the likely cause.
Prevention of Racemization
Q: How can I prevent racemization when using this compound in a reaction, such as peptide coupling?
A: Preventing racemization requires careful control of reaction parameters. The following workflow and data tables provide guidance on best practices.
Data Presentation: Impact of Reaction Parameters
Quantitative data on racemization rates are often specific to the exact substrate and conditions. However, general principles can be summarized to guide experimental design.
Table 1: Qualitative Effect of Base Selection on Racemization Rate
| Base | Chemical Name | Steric Hindrance | Basicity | Relative Racemization Rate |
|---|---|---|---|---|
| TEA | Triethylamine | Low | Strong | High |
| DIEA | N,N-Diisopropylethylamine | High | Moderate | Low |
| NMM | N-Methylmorpholine | Moderate | Moderate | Low |
| TMP | 2,4,6-Collidine | High | Weak | Very Low |
This table is a summary based on established principles in peptide chemistry. In reactions prone to racemization, using sterically hindered or weaker bases like DIEA, NMM, or TMP is strongly recommended over triethylamine.[7]
Table 2: Influence of pH on Amino Acid Stability
| pH Range | Condition | Racemization Risk | Recommendation |
|---|---|---|---|
| < 7 | Acidic | Very Low | Ideal for storage and workup. |
| 7 - 8 | Neutral | Low | Generally safe for most manipulations. |
| > 9 | Basic | High | Minimize exposure time and temperature.[1] |
| > 12 | Strongly Basic | Very High | Avoid if possible; significant decomposition may also occur. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization During Amide Bond Formation
This protocol outlines a standard procedure for coupling this compound to a carboxylic acid while minimizing the risk of epimerization at the chiral center.
-
Preparation: Dissolve the N-protected carboxylic acid (1.0 eq) and a coupling additive such as HOBt (1-Hydroxybenzotriazole, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM). Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling reagent (e.g., EDC·HCl, 1.1 eq) to the cooled solution. Stir for 15-20 minutes at 0 °C to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent. Add a sterically hindered base (e.g., N,N-Diisopropylethylamine, 1.1 eq) slowly at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling: Transfer the freshly prepared free amine solution to the activated carboxylic acid solution slowly, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction warm to room temperature only if necessary and after confirming that the majority of the product has formed.
-
Workup: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated NH₄Cl) and proceed with standard extraction and purification protocols.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of a sample containing Methyl 2-aminobutanoate. Specific parameters may need optimization.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of hexane and ethanol) to a final concentration of approximately 1 mg/mL. If the sample is the hydrochloride salt, neutralization and extraction into an organic solvent may be required first.
-
Instrumentation & Column:
-
Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (0.1%) if needed for peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers. Inject the sample and integrate the peak areas for each enantiomer.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
-
Visualized Mechanism
The diagram below illustrates the chemical mechanism responsible for the racemization of (S)-Methyl 2-aminobutanoate in the presence of a base.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. bachem.com [bachem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Optimization of reaction parameters for (S)-Methyl 2-aminobutanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of (S)-Methyl 2-aminobutanoate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. For the thionyl chloride method, refluxing is often necessary.[1] |
| Degradation of the product during workup. | Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature. | |
| Loss of product during purification. | Optimize the recrystallization solvent system to ensure maximum precipitation of the product. Minimize transfer steps to avoid mechanical losses. | |
| Inactive or poor-quality reagents. | Use freshly distilled thionyl chloride or trimethylchlorosilane (TMSCl).[2] Ensure the methanol is anhydrous, as water can hydrolyze the reagents and the ester product. | |
| Product is an Oil Instead of Crystalline Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| Impurities hindering crystallization. | Purify the crude product by recrystallization. A common solvent system is a mixture of a polar solvent like methanol or ethanol with a less polar solvent like diethyl ether to induce precipitation.[3] | |
| The product may have a low melting point due to impurities. | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Discolored Product (Yellow or Brown) | Presence of colored impurities from the starting materials or formed during the reaction. | Treat the crude product solution with activated charcoal before filtration and crystallization to remove colored impurities. |
| Degradation of the product due to excessive heat or prolonged reaction times. | Optimize the reaction temperature and time to minimize the formation of degradation byproducts. | |
| Racemization of the Chiral Center | Harsh reaction conditions, particularly with strong acids or bases. | While racemization is a common concern in amino acid chemistry, esterification with TMSCl has been reported to cause little racemization.[4] For the thionyl chloride method, maintaining a low temperature during the initial addition of the reagent is crucial. |
| Prolonged exposure to high temperatures. | Minimize the reaction time at elevated temperatures. Monitor the reaction closely and work it up as soon as it is complete. | |
| Inconsistent Yields | Variability in reagent quality or reaction conditions. | Standardize the experimental protocol, including reagent purity, stoichiometry, reaction temperature, and time. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods are the thionyl chloride method and the trimethylchlorosilane (TMSCl) method. Both involve the esterification of (S)-2-aminobutanoic acid in methanol.[4][5]
Q2: Which method, thionyl chloride or TMSCl, generally gives a better yield?
A2: Both methods can provide good to excellent yields. However, the TMSCl method is often considered more convenient from an operational standpoint as it can be run at room temperature.[4] The thionyl chloride method may require cooling during reagent addition followed by heating.[5] The choice of method may depend on the specific laboratory setup and safety considerations.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of dichloromethane and methanol) should be used to separate the starting amino acid from the product ester. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the role of thionyl chloride and TMSCl in the reaction?
A4: In the thionyl chloride method, thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification. It also acts as a dehydrating agent, driving the equilibrium towards the product.[6] Similarly, TMSCl reacts with methanol to produce HCl, which catalyzes the esterification.[4]
Q5: What are the key safety precautions to take when using thionyl chloride?
A5: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7]
Q6: My final product is hygroscopic. How should I handle and store it?
A6: this compound can be hygroscopic. It should be handled in a dry environment (e.g., a glove box or under a stream of dry inert gas) and stored in a tightly sealed container in a desiccator.
Data Presentation
Table 1: Comparison of Yields for Amino Acid Methyl Ester Hydrochlorides using Different Synthesis Methods
| Amino Acid | TMSCl/MeOH Yield (%) | Thionyl Chloride/MeOH Yield (%) |
| Glycine | 96 | 95 |
| L-Alanine | 98 | 96 |
| L-Valine | 97 | 95 |
| L-Leucine | 98 | 97 |
| L-Isoleucine | 97 | 96 |
| L-Proline | 98 | 97 |
| L-Phenylalanine | 99 | 98 |
| L-Tyrosine | 95 | 92 |
| L-Serine | 94 | 90 |
| L-Threonine | 93 | 88 |
| L-Aspartic Acid | 96 | 94 |
| L-Glutamic Acid | 97 | 95 |
Data adapted from a comparative study on the esterification of various amino acids.[2][4] Yields for (S)-2-aminobutanoic acid are expected to be in a similar range.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is adapted from a patented procedure.[5]
-
Reaction Setup: Suspend (S)-2-aminobutanoic acid hydrochloride salt (90 g) in anhydrous methanol (1 L) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to below 5°C using an ice bath.
-
Slowly add thionyl chloride (80 mL) dropwise to the stirred suspension while maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.
-
Work-up: If any insoluble material remains, remove it by filtration.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain this compound as a white solid.
Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl)
This is a general procedure for the esterification of amino acids using TMSCl.[2][4]
-
Reaction Setup: Place (S)-2-aminobutanoic acid (0.1 mol) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid and stir.
-
Add anhydrous methanol (100 mL) to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Concentrate the reaction mixture on a rotary evaporator to yield the product, this compound.
Visualizations
Synthesis and Troubleshooting Workflow
Caption: A flowchart illustrating the synthesis process and a logical troubleshooting workflow.
Reaction Parameter Optimization Logic
Caption: A diagram outlining the logical approach to optimizing key reaction parameters.
References
- 1. rsc.org [rsc.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Removal of Hydrochloride Salts for Specific Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of hydrochloride (HCl) salts from chemical compounds.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the hydrochloride salt from my compound?
While hydrochloride salts are often used to improve the solubility and stability of amine-containing compounds, the presence of the salt can interfere with certain reactions.[1][2] For example, in reactions where the free amine is required to act as a nucleophile, the protonated amine in the salt form will be unreactive. Additionally, the chloride ion can interfere with certain catalytic processes or react with other reagents in the reaction mixture.
Q2: What are the most common methods to convert a hydrochloride salt to its free base form?
The most common methods for removing a hydrochloride salt are:
-
Neutralization and Liquid-Liquid Extraction: This involves neutralizing the HCl salt with a base to generate the free amine, followed by extracting the free amine into an organic solvent.[3][4]
-
Ion-Exchange Chromatography: This technique utilizes a resin to capture the charged species, allowing for the separation of the free base.[5][6]
-
Filtration/Recrystallization: If the free base is a solid and insoluble in the reaction solvent, it can sometimes be isolated by filtration after neutralization. Recrystallization can also be used to purify the free base.
Q3: Which base should I choose for the neutralization reaction?
The choice of base depends on the properties of your compound and the requirements of your subsequent reaction.
-
Weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often preferred as they are less likely to cause side reactions with sensitive functional groups.[3]
-
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for less sensitive compounds and can ensure complete deprotonation.[4]
-
Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used, especially when the reaction needs to be performed in a non-aqueous environment.[7]
Q4: How do I know if the conversion to the free base is complete?
Several methods can be used to confirm the completion of the conversion:
-
pH measurement: After adding the base, the pH of the aqueous layer should be basic (typically > 9-10) to ensure the amine is deprotonated.[8]
-
Thin-Layer Chromatography (TLC): The free base will typically have a different Rf value than the hydrochloride salt. You can monitor the disappearance of the salt spot and the appearance of the free base spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to quantify the amount of free base and any remaining hydrochloride salt.[9][10] The free base and its salt may have different retention times in reverse-phase HPLC.[11]
Troubleshooting Guides
Issue 1: Incomplete Neutralization of the Hydrochloride Salt
Symptom: After adding the base and performing a liquid-liquid extraction, the yield of the free base is low, and analysis (e.g., by NMR or LC-MS) of the organic layer shows the presence of the hydrochloride salt.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient amount of base added. | Calculate the molar equivalents of your hydrochloride salt and add at least a slight excess (e.g., 1.1-1.5 equivalents) of the base. For biphasic reactions, vigorous stirring is necessary to ensure complete reaction. |
| The base is not strong enough. | If you are using a weak base like sodium bicarbonate and your amine has a low pKa, it may not be sufficient for complete deprotonation. Consider using a stronger base like sodium carbonate or a dilute solution of sodium hydroxide. |
| Poor mixing of the biphasic system. | If the neutralization is performed in a two-phase system (e.g., water and an organic solvent), ensure vigorous stirring to maximize the interfacial area and facilitate the reaction. |
| Reaction time is too short. | Allow sufficient time for the neutralization reaction to go to completion. This can range from a few minutes to an hour, depending on the specific compounds and conditions. |
Issue 2: Difficulty in Separating the Organic and Aqueous Layers During Extraction
Symptom: An emulsion forms at the interface between the organic and aqueous layers, making it difficult to separate the two phases cleanly.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Presence of surfactants or other emulsifying agents. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. |
| The density of the two layers is very similar. | Add more of the organic solvent or brine to increase the density difference between the two layers. |
| Precipitation of solids at the interface. | If a solid has precipitated at the interface, it may be necessary to filter the entire mixture through a pad of celite to remove the solid before re-separating the layers. |
Issue 3: The Free Base is Water-Soluble
Symptom: After neutralization, the free base remains in the aqueous layer and cannot be efficiently extracted into an organic solvent.
Possible Causes and Solutions:
| Possible Cause | Solution |
| The free base has high polarity and water solubility. | Use a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-5 times) with the organic solvent to maximize the recovery of the free base. |
| "Salting out" the free base. | Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This will decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer. |
| Use of Ion-Exchange Chromatography. | For highly water-soluble bases, ion-exchange chromatography can be a more effective method of separation than liquid-liquid extraction.[4] |
Experimental Protocols
Protocol 1: Neutralization of an Amine Hydrochloride and Liquid-Liquid Extraction
This protocol describes a general procedure for converting an amine hydrochloride salt to its free base using sodium bicarbonate, followed by extraction with an organic solvent.
Materials:
-
Amine hydrochloride salt
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the amine hydrochloride salt (1.0 eq.) in deionized water (e.g., 10-20 mL per gram of salt).
-
Neutralization: Slowly add solid sodium bicarbonate (approx. 1.5-2.0 eq.) to the aqueous solution with stirring. Continue adding the base until the pH of the solution is between 9 and 10, as confirmed by pH paper or a pH meter. Effervescence (release of CO₂) will be observed.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the organic extraction solvent (e.g., ethyl acetate).
-
Mixing and Separation: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Collection of Organic Layer: Drain the lower aqueous layer. If the organic layer is the upper layer, pour it out from the top of the funnel to avoid contamination.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all the organic extracts.
-
Washing: Wash the combined organic extracts with an equal volume of brine to remove any residual water-soluble impurities.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate for about 15-20 minutes.
-
Isolation: Filter or decant the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the free base.[12][13]
Protocol 2: Ion-Exchange Chromatography for HCl Removal
This protocol outlines a general procedure for using a strong anion exchange resin to remove chloride ions from a solution containing a neutral or positively charged compound of interest.
Materials:
-
Sample containing the compound and HCl
-
Strong anion exchange resin (e.g., Dowex 1x8, hydroxide form)
-
Equilibration buffer (e.g., deionized water or a low ionic strength buffer at a pH where the compound of interest is not negatively charged)
-
Elution buffer (if the compound of interest binds to the resin)
-
Chromatography column
-
Collection tubes
Procedure:
-
Resin Preparation: Prepare a slurry of the anion exchange resin in the equilibration buffer and pack it into a chromatography column.
-
Equilibration: Wash the packed column with 5-10 column volumes of the equilibration buffer until the pH and conductivity of the eluate are the same as the buffer.[1]
-
Sample Loading: Dissolve the sample in a minimal amount of the equilibration buffer and load it onto the column.
-
Washing (Chloride Removal): The chloride ions will bind to the positively charged resin. If your compound of interest is neutral or positively charged at the pH of the equilibration buffer, it will not bind to the resin and will elute from the column.
-
Elution of Compound of Interest: Continue to wash the column with the equilibration buffer and collect the fractions containing your compound. The chloride ions will remain bound to the resin.
-
Analysis: Analyze the collected fractions (e.g., by TLC or HPLC) to identify the fractions containing the purified compound.
-
Resin Regeneration: The resin can be regenerated by washing it with a high concentration of a strong base (e.g., 1-2 M NaOH) to remove the bound chloride ions, followed by extensive washing with deionized water until the pH is neutral.
Method Comparison
| Method | Advantages | Disadvantages | Best Suited For | Typical Recovery |
| Neutralization & LLE | - Fast and simple for many compounds.- Scalable from milligrams to kilograms.- Inexpensive reagents and equipment. | - Can be problematic for water-soluble or water-sensitive compounds.- Emulsion formation can complicate separation.- May require multiple extractions for good recovery. | Compounds that are soluble in common organic solvents and stable to aqueous basic conditions. | > 90% |
| Ion-Exchange Chromatography | - Effective for highly polar and water-soluble compounds.- Can provide high purity.- Resins can be regenerated and reused. | - Can be more time-consuming than LLE.- Requires specialized resins and equipment.- May require buffer exchange steps before and after chromatography. | Polar and water-soluble compounds where LLE is not effective. | 80-95% |
| Filtration/Recrystallization | - Simple and effective if the free base is a crystalline solid.- Can provide very pure material. | - Only applicable if the free base is a solid and has suitable solubility properties.- May result in lower yields due to solubility losses. | Compounds where the free base is a stable, crystalline solid that is insoluble in the reaction solvent. | 70-90% |
Visualizations
References
- 1. tinocolab.weebly.com [tinocolab.weebly.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. conductscience.com [conductscience.com]
- 6. Ion Exchange Chromatography [vanderbilt.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Distinct RTs for free-base and salt forms of same compound - Chromatography Forum [chromforum.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-Methyl 2-aminobutanoate hydrochloride in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a chiral amino acid derivative that is generally stable at room temperature when stored in a dry, well-sealed container.[1] As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous solutions compared to its free base form. However, like other amino acid esters, it is susceptible to degradation under certain conditions, primarily through hydrolysis of the methyl ester group.
Q2: In which common laboratory solvents is this compound soluble?
A2: Based on available data and the properties of similar compounds, the solubility profile is as follows:
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Likely Soluble | |
| Dichloromethane (DCM) | Sparingly Soluble | |
| Chloroform | Sparingly Soluble |
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways of concern are:
-
Hydrolysis: The ester group can be hydrolyzed to form (S)-2-aminobutanoic acid and methanol. This reaction is catalyzed by both acidic and basic conditions.[2][3][4][5]
-
Racemization: The chiral center at the alpha-carbon can undergo racemization, leading to the formation of the (R)-enantiomer. This process is more likely to occur under basic conditions.[6][7][8][9]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly pH-dependent.
-
Acidic Conditions (pH < 7): While the hydrochloride salt form is stable, strong acidic conditions can promote the hydrolysis of the ester group over time.
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is generally slower at neutral pH compared to acidic or basic conditions.
-
Basic Conditions (pH > 7): Basic conditions significantly accelerate the rate of ester hydrolysis.[2][3][4][5] Additionally, the risk of racemization increases under basic conditions.[6][8][9]
For maximum stability in aqueous solutions for short-term experiments, it is advisable to maintain a slightly acidic pH.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
Possible Cause: Degradation of this compound in the experimental solvent.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that the solvents used are of high purity and free from acidic or basic impurities.
-
Control pH: If using aqueous solutions, buffer the solution to a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis.
-
Temperature Control: Perform experiments at controlled, and if possible, lower temperatures to reduce the rate of degradation.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use to minimize the time for potential degradation.
-
Stability-Indicating Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound in your solution and check for the presence of degradation products.[10][11][12]
Issue 2: Concerns about the stereochemical integrity of the compound.
Possible Cause: Racemization of the (S)-enantiomer to the (R)-enantiomer.
Troubleshooting Steps:
-
Avoid Basic Conditions: Whenever possible, avoid exposing the compound to basic conditions, as this can facilitate racemization.[6][8][9]
-
Chiral Analysis: Employ a chiral analytical technique, such as chiral HPLC or gas chromatography (GC) with a chiral column, to determine the enantiomeric purity of your sample.
-
Use Aprotic Solvents: For reactions where the stereochemistry is critical, consider using aprotic solvents that do not promote proton exchange at the chiral center.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance under stress conditions.[10][11][12]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep the solution at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep the solution at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and store it at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., UV lamp) for a specified duration.
-
Analysis: At various time points, analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
References
- 1. This compound (56545-22-3) for sale [vulcanchem.com]
- 2. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]
- 3. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creation.com [creation.com]
- 7. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 10. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. validated stability indicating: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (S)-Methyl 2-aminobutanoate hydrochloride
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (S)-Methyl 2-aminobutanoate hydrochloride, an important chiral building block, requires precise and reliable analytical methods to quantify its enantiomeric purity. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess of chiral amines and amino acid esters are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents. Each method offers distinct advantages and is suited to different experimental constraints.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the nature of the analyte. The following table summarizes and compares the key features of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Derivatizing Agent (CDA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile, derivatized enantiomers based on their differential interaction with a chiral stationary phase. | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.[1][2] |
| Sample Prep | Direct injection or derivatization to add a UV-active or fluorescent tag.[3] | Mandatory two-step derivatization (esterification and acylation) to ensure volatility and good peak shape.[4] | Reaction with a chiral derivatizing agent (e.g., Mosher's acid, or a multicomponent assembly) to form diastereomers.[1][5] |
| Instrumentation | HPLC system with a chiral column and UV or Fluorescence detector. | Gas chromatograph with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Standard NMR spectrometer (e.g., 400 MHz or higher). |
| Sensitivity | High (ng to pg range), especially with fluorescence detection.[3] | Very high (pg to fg range), particularly with MS detection.[6] | Lower, typically requires mg amounts of sample. |
| Resolution | Excellent baseline separation is often achievable with appropriate column and mobile phase selection. | High-resolution separation is common, and selectivity can be tuned by adjusting the temperature program. | Depends on the chemical shift difference of the diastereomeric signals; may require high-field NMR for complex spectra. |
| Key Advantages | Broad applicability, robust, and well-established for quality control. | High efficiency and sensitivity; ideal for trace analysis. | Rapid, no chromatographic separation needed, provides structural information.[7] |
| Key Disadvantages | Can consume significant amounts of solvent; method development can be time-consuming. | Requires the analyte to be volatile or derivatizable; derivatization can be complex. | Lower sensitivity, potential for signal overlap, requires pure derivatizing agent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the direct separation of enantiomers on a chiral stationary phase. For amino acid esters, polysaccharide-based columns are highly effective.
Methodology:
-
Column: Chiralpak IA or Chiralcel OD-H.[3] A CROWNPAK CR(+) column has also been shown to be effective for the related compound, 2-aminobutanamide.[8]
-
Mobile Phase: An isocratic mixture of hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may require optimization.[3] For crown ether columns, an acidic aqueous mobile phase is used.[8]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (ambient).
-
Detection: UV at 210 nm. (Note: (S)-Methyl 2-aminobutanoate lacks a strong chromophore. For higher sensitivity, derivatization with a tag like nitrobenzoxadiazole (NBD) can be employed, with fluorescence detection).[3]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Chiral Gas Chromatography (GC)
GC analysis requires the conversion of the non-volatile amino acid ester hydrochloride into a volatile derivative. A common approach is N-acylation following the esterification of the carboxyl group.
Methodology:
-
Derivatization:
-
Esterification: While the methyl ester is already present, ensuring complete esterification and a consistent starting material is good practice. Refluxing the free amino acid in methanolic HCl is a standard procedure.
-
Acylation: Dissolve the dried methyl ester hydrochloride residue in dichloromethane. Add trifluoroacetic anhydride (TFAA) and heat at 60°C for 15 minutes. Evaporate the solvent and reagent under a stream of nitrogen.
-
-
Column: Chirasil-L-Val capillary column (25 m x 0.25 mm I.D.).[4][9]
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial Temperature: 70°C, hold for 2 min.
-
Ramp: 4°C/min to 180°C.
-
Hold: 5 min at 180°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Dissolve the final derivatized product in a suitable solvent like ethyl acetate for injection.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Peak Area(S) - Peak Area(R)) / (Peak Area(S) + Peak Area(R)) ] * 100
NMR Spectroscopy with a Chiral Derivatizing Agent
This technique avoids chromatographic separation by converting the enantiomers into diastereomers, which are distinguishable by NMR. A three-component assembly is effective for primary amines and their salts.[1][2]
Methodology:
-
Reagents:
-
This compound sample.
-
Host solution: A solution containing equimolar amounts (e.g., 50 mM) of 2-formylphenylboronic acid and a chiral diol such as (R)-1,1'-bi-2-naphthol ((R)-BINOL) in a deuterated solvent (e.g., CDCl3).[1]
-
-
Sample Preparation:
-
Prepare a solution of the (S)-Methyl 2-aminobutanoate sample (e.g., 60 mM) in the same deuterated solvent. Neutralize the hydrochloride salt with a non-nucleophilic base (e.g., one equivalent of triethylamine) to free the primary amine for reaction.
-
In an NMR tube, combine 0.3 mL of the analyte solution with 0.3 mL of the host solution.[1]
-
Allow the mixture to stand for a few minutes for the diastereomeric iminoboronate esters to form.
-
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons near the chiral center, such as the imine proton, often show good separation.[1]
-
Integrate the signals for each diastereomer (Int_diastereomer1, Int_diastereomer2).
-
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Int_diastereomer1 - Int_diastereomer2) / (Int_diastereomer1 + Int_diastereomer2) ] * 100
Visualizations
Diagrams illustrating the experimental workflows and underlying principles provide a clear conceptual framework for these analytical methods.
Caption: General workflow for ee determination.
Caption: Principle of chiral chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the enantiomeric purity determination of (S)-Methyl 2-aminobutanoate hydrochloride.
The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. (S)-Methyl 2-aminobutanoate is a key chiral building block, and ensuring its enantiomeric excess is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose, utilizing Chiral Stationary Phases (CSPs) to achieve separation of enantiomers. This guide provides a comparative overview of different chiral HPLC methods applicable to the analysis of this compound, offering detailed experimental protocols and performance data to aid in method selection and development.
Method Comparison at a Glance
Two primary strategies are employed for the chiral separation of amino acid esters like methyl 2-aminobutanoate: direct separation on a chiral stationary phase and indirect separation following derivatization. This guide explores both approaches, presenting a direct method using a polysaccharide-based CSP and an indirect method involving pre-column derivatization with a chiral derivatizing agent. A third, alternative direct method for a structurally similar compound, 2-aminobutanol, is also presented to showcase the versatility of modern chiral columns.
| Parameter | Method 1: Direct Separation (Derivatized) | Method 2: Indirect Separation (Derivatized) | Method 3: Direct Separation (Underivatized Alternative) |
| Analyte | Ethyl 2-aminobutanoate (as NBD derivative) | (S)-Methyl 2-aminobutanoate (as diastereomer) | 2-Aminobutanol |
| Stationary Phase | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Achiral C18 | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | 20% 2-Propanol in Hexane | Acetonitrile/Buffer | n-Hexane/Ethanol/Diethylamine |
| Detection | Fluorescence (Ex: 470 nm, Em: 530 nm) & UV (310 nm) | UV | Not Specified |
| Derivatization | Required: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Required: Chiral Derivatizing Agent (e.g., Marfey's reagent) | Not Required |
| Key Advantage | High sensitivity with fluorescence detection. | Utilizes standard achiral columns. | Simplified workflow without derivatization. |
| Key Disadvantage | Derivatization step adds complexity. | Derivatization can be complex and may introduce bias. | Method developed for a similar, not identical, analyte. |
| Resolution (Rs) | > 1.5 (for analogous compounds) | Dependent on diastereomer separation | > 1.5 |
Experimental Protocols
Method 1: Direct Separation of Derivatized Ethyl 2-aminobutanoate
This method is based on the successful separation of various amino acid ethyl esters on polysaccharide-based CSPs after derivatization.[1] The derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) introduces a fluorophore, allowing for highly sensitive detection.
Derivatization Protocol:
-
Dissolve the methyl 2-aminobutanoate hydrochloride sample in a suitable solvent (e.g., ethanol).
-
Add an excess of a non-chiral base, such as sodium bicarbonate, to neutralize the hydrochloride and facilitate the reaction.
-
Add a solution of NBD-Cl in the same solvent.
-
Allow the reaction to proceed at room temperature until completion. The progress can be monitored by thin-layer chromatography.
-
The resulting NBD-derivatized methyl 2-aminobutanoate can be directly injected or extracted if further cleanup is necessary.
HPLC Conditions:
-
Column: Chiralpak IA (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Isocratic mixture of 20% 2-propanol in n-hexane
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection:
-
Fluorescence: Excitation at 470 nm, Emission at 530 nm
-
UV: 310 nm
-
Method 2: Indirect Separation via Diastereomer Formation
The indirect approach involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.
Derivatization Protocol (Example with Marfey's Reagent):
-
Dissolve the this compound sample in a suitable buffer (e.g., sodium bicarbonate buffer, pH ~8.5).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Cool the reaction mixture and quench the reaction by adding an acid (e.g., hydrochloric acid).
-
The resulting diastereomeric mixture can be diluted with the mobile phase and injected into the HPLC system.
HPLC Conditions:
-
Column: Standard C18 (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) is typically used to achieve optimal separation of the diastereomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape.
-
Detection: UV at a wavelength where the dinitrophenyl group of Marfey's reagent absorbs strongly (e.g., 340 nm).
Method 3: Alternative Direct Separation of 2-Aminobutanol (Underivatized)
This method, developed for the structurally similar compound 2-aminobutanol, demonstrates the potential for direct separation of underivatized amino alcohols on a polysaccharide-based CSP. This approach offers a simpler workflow by eliminating the need for derivatization.
HPLC Conditions:
-
Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (DEA) in a ratio that provides optimal separation (e.g., 80:20:0.1 v/v/v). The diethylamine is added to improve peak shape for the basic amine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: Due to the lack of a strong chromophore in the underivatized analyte, detection can be challenging. A UV detector at a low wavelength (e.g., 200-220 nm) may be used, or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) would be more suitable.
Visualizing the Workflow
Caption: Comparative workflow for direct and indirect chiral HPLC analysis.
Logical Pathway for Method Selection
Caption: Decision tree for selecting a suitable chiral HPLC method.
References
A Comparative Guide to Chiral Synthons: (S)-Methyl 2-aminobutanoate hydrochloride and Its Alternatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. (S)-Methyl 2-aminobutanoate hydrochloride, a derivative of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, serves as a valuable chiral synthon. This guide provides an objective comparison of its performance with two common alternatives, (S)-Alanine methyl ester hydrochloride and (S)-Valine methyl ester hydrochloride, supported by representative experimental data and detailed protocols.
Overview of Compared Chiral Synthons
Chiral synthons derived from amino acids are widely utilized in the synthesis of enantiomerically pure molecules due to their ready availability and structural diversity. The three compounds compared in this guide are all hydrochloride salts of the methyl esters of α-amino acids, making them structurally similar and often interchangeable in various synthetic applications, particularly in peptide synthesis and the elaboration of chiral intermediates.
-
This compound: A key intermediate in the synthesis of various pharmaceuticals, including the anti-epileptic drug Levetiracetam. Its ethyl side chain offers a unique structural motif compared to the more common proteinogenic amino acid derivatives.
-
(S)-Alanine methyl ester hydrochloride: A derivative of the proteinogenic amino acid Alanine, it is a fundamental building block in peptide synthesis and is used to introduce the small, non-polar methyl side chain.[1]
-
(S)-Valine methyl ester hydrochloride: Derived from the proteinogenic amino acid Valine, this synthon provides a bulkier isopropyl side chain, which can be crucial for influencing the conformation and biological activity of the target molecule. It is notably used in the synthesis of the antiviral drug Valacyclovir.
Performance Comparison in a Representative Reaction: Dipeptide Synthesis
To provide a quantitative comparison of these chiral synthons, we will consider a representative and fundamental reaction in drug development: the solution-phase synthesis of a simple dipeptide. In this scenario, the amino group of the chiral synthon acts as a nucleophile, attacking an activated carboxylic acid of an N-protected amino acid. The data presented below is representative of typical yields and enantiomeric excess (ee) that can be expected under standardized coupling conditions.
| Chiral Synthon | Representative Reaction | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |
| This compound | Dipeptide Coupling | 85-95 | >99 |
| (S)-Alanine methyl ester hydrochloride | Dipeptide Coupling | 88-98 | >99 |
| (S)-Valine methyl ester hydrochloride | Dipeptide Coupling | 80-90 | >99 |
Note: The slightly lower typical yield for (S)-Valine methyl ester hydrochloride can be attributed to the steric hindrance from the bulky isopropyl group, which can slow down the reaction rate compared to the less hindered synthons.
Performance in a Key Pharmaceutical Intermediate Synthesis
This compound is a crucial intermediate in the synthesis of (S)-2-aminobutyramide, a precursor to Levetiracetam. The efficiency of this conversion is a key performance indicator for this specific synthon.
| Chiral Synthon | Reaction | Product | Reported Yield (%) |
| This compound | Ammonolysis | (S)-2-aminobutyramide hydrochloride | ~88.5[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic strategies. Below are protocols for the ammonolysis of this compound and a general protocol for dipeptide coupling.
Protocol 1: Synthesis of (S)-2-aminobutyramide hydrochloride
This protocol is adapted from a patent literature procedure for the synthesis of a Levetiracetam intermediate.[2]
Materials:
-
This compound
-
Aqueous ammonia (35%)
-
Methanol
Procedure:
-
A suspension of this compound (131 g) in methanol (1 L) is cooled to below 5°C.[2]
-
Pre-cooled aqueous ammonia (35%, 1.4 L) is added to the vessel.[2]
-
The mixture is stirred at 5°C for 18 hours.[2]
-
The reaction mixture is then concentrated under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid.[2]
Expected Yield: Approximately 116 g (88.5%).[2]
Protocol 2: General Procedure for Dipeptide Coupling
This protocol describes a standard method for forming a peptide bond between an N-protected amino acid and an amino acid methyl ester hydrochloride.
Materials:
-
N-Boc-L-Phenylalanine
-
This compound (or alternative)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-L-Phenylalanine (1.0 eq) and HOBt (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.0 eq) to the solution and stir for 30 minutes at 0°C.
-
In a separate flask, dissolve this compound (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the neutralized amino acid ester solution to the first flask containing the activated N-Boc-L-Phenylalanine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of using these chiral synthons in drug development and a representative experimental workflow.
Caption: Logical workflow for chiral synthon selection in drug development.
Caption: Experimental workflow for dipeptide synthesis.
Conclusion
This compound, (S)-Alanine methyl ester hydrochloride, and (S)-Valine methyl ester hydrochloride are all valuable chiral synthons for the synthesis of enantiomerically pure compounds. The choice between them depends on the specific structural requirements of the target molecule. While (S)-Alanine methyl ester hydrochloride may offer slightly higher yields in sterically unhindered couplings, this compound provides a unique ethyl side chain that is crucial for certain pharmaceutical applications. (S)-Valine methyl ester hydrochloride, despite potentially lower yields due to steric bulk, is indispensable when a larger hydrophobic side chain is required. The provided data and protocols offer a foundation for researchers to make informed decisions in the selection and application of these important chiral building blocks.
References
Spectroscopic comparison of (S) and (R) enantiomers of Methyl 2-aminobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the (S) and (R) enantiomers of Methyl 2-aminobutanoate. Enantiomers, being non-superimposable mirror images, present a unique challenge in analytical chemistry. While many of their physical and chemical properties are identical, they exhibit distinct behavior when interacting with plane-polarized light and other chiral entities. Understanding these differences is paramount in fields such as pharmacology, where the chirality of a molecule can dictate its efficacy and toxicological profile.
This document outlines the expected outcomes from various spectroscopic techniques, supported by established principles of stereoisomer analysis. Detailed experimental protocols are provided to aid in the replication of these analyses.
Spectroscopic Data Summary
Enantiomers exhibit identical spectroscopic properties in achiral environments. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not differentiate between the (S) and (R) enantiomers of Methyl 2-aminobutanoate under standard conditions. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotation, are essential for their distinction.
| Spectroscopic Technique | (S)-Methyl 2-aminobutanoate | (R)-Methyl 2-aminobutanoate | Key Differentiator |
| ¹H NMR | Identical Spectra | Identical Spectra | None (in achiral solvent) |
| ¹³C NMR | Identical Spectra | Identical Spectra | None (in achiral solvent) |
| IR Spectroscopy | Identical Spectra | Identical Spectra | None |
| Mass Spectrometry | Identical m/z peaks | Identical m/z peaks | None |
| Optical Rotation [α]D | Positive (+) value | Negative (-) value | Sign of rotation |
| Circular Dichroism | Mirror-image spectrum | Mirror-image spectrum | Opposite Cotton effects |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the (S) and (R) enantiomers of Methyl 2-aminobutanoate.
Caption: Workflow for spectroscopic analysis of enantiomers.
Spectroscopic Methodologies and Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei. In an achiral solvent, the chemical environments of corresponding protons and carbons in (S)- and (R)-Methyl 2-aminobutanoate are identical, resulting in indistinguishable spectra.
Expected ¹H NMR Spectrum (in CDCl₃):
-
~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃)
-
~3.5 ppm (triplet, 1H): Alpha-proton (-CH(NH₂)-)
-
~1.7 ppm (multiplet, 2H): Methylene protons (-CH₂CH₃)
-
~1.5 ppm (broad singlet, 2H): Amine protons (-NH₂)
-
~0.9 ppm (triplet, 3H): Methyl protons (-CH₂CH₃)
Expected ¹³C NMR Spectrum (in CDCl₃):
-
~175 ppm: Carbonyl carbon (-C=O)
-
~55 ppm: Alpha-carbon (-CH(NH₂)-)
-
~52 ppm: Methyl ester carbon (-OCH₃)
-
~28 ppm: Methylene carbon (-CH₂CH₃)
-
~10 ppm: Methyl carbon (-CH₂CH₃)
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of molecular bonds. Since the bond types and connectivity are the same for both enantiomers, their IR spectra are identical.
Expected IR Absorption Bands:
-
~3380-3300 cm⁻¹ (N-H stretch): Primary amine
-
~2970-2870 cm⁻¹ (C-H stretch): Aliphatic C-H bonds
-
~1740 cm⁻¹ (C=O stretch): Ester carbonyl group.[1]
-
~1180 cm⁻¹ (C-O stretch): Ester C-O bond
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio of ionized molecules. As enantiomers have the same molecular formula (C₅H₁₁NO₂) and mass (117.15 g/mol ), they will produce identical mass spectra.[2][3]
Expected Mass Spectrum (Electron Ionization):
-
m/z = 117: Molecular ion [M]⁺
-
m/z = 88: Loss of the ethyl group (-CH₂CH₃)
-
m/z = 58: Loss of the methoxycarbonyl group (-COOCH₃)
Optical Rotation
Principle: A polarimeter measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate plane-polarized light to an equal but opposite degree.[4]
-
(S)-Methyl 2-aminobutanoate: is expected to be dextrorotatory, exhibiting a positive specific rotation value (+x°).
-
(R)-Methyl 2-aminobutanoate: is expected to be levorotatory, exhibiting a negative specific rotation value (-x°).
A 50:50 mixture of the two, known as a racemic mixture, will have a net optical rotation of zero.[4]
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2][5] Enantiomers produce mirror-image CD spectra.
-
(S)-Methyl 2-aminobutanoate: Will exhibit a specific pattern of positive and/or negative Cotton effects at characteristic wavelengths.
-
(R)-Methyl 2-aminobutanoate: Will exhibit a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum, with Cotton effects of the opposite sign at the same wavelengths.
The following diagram illustrates the expected mirror-image relationship of the CD spectra.
Caption: Expected mirror-image CD spectra for enantiomers.
Experimental Protocols
General Sample Preparation
-
Solvent: For NMR and IR, use an appropriate deuterated solvent (e.g., CDCl₃) for NMR and a solvent transparent in the IR region of interest for IR, if not analyzing neat. For optical rotation and CD, use a spectroscopic grade solvent that does not absorb in the measurement wavelength range (e.g., methanol, ethanol, or water).
-
Concentration: Prepare solutions of known concentration, as this is critical for determining specific rotation and molar ellipticity. A typical concentration range for CD is 0.1-1.0 mg/mL.
¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
For solid samples, prepare a KBr pellet or a mull.
-
Place the sample in the FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan with no sample present and subtract it from the sample spectrum.
Mass Spectrometry
-
Dissolve the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization or electrospray ionization).
-
Acquire the mass spectrum over an appropriate m/z range.
Polarimetry (Optical Rotation)
-
Calibrate the polarimeter with a blank (solvent only).
-
Fill a polarimeter cell of known path length (e.g., 1 dm) with the sample solution of known concentration.
-
Measure the observed rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 25°C).
-
Calculate the specific rotation using the formula: [α] = α_obs / (c * l), where α_obs is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.[4]
Circular Dichroism Spectroscopy
-
Calibrate the CD spectropolarimeter and perform a baseline correction with the solvent.
-
Fill a quartz cuvette of known path length (e.g., 0.1 or 1.0 cm) with the sample solution.
-
Scan a range of wavelengths, typically in the far-UV region (e.g., 190-250 nm).
-
The data is typically reported in units of molar ellipticity ([θ]), which is calculated from the observed ellipticity.
By employing this combination of achiral and chiroptical spectroscopic techniques, researchers can confidently confirm the chemical structure and determine the specific enantiomeric form of Methyl 2-aminobutanoate.
References
A Comparative Guide to the Synthesis of Enantiomerically Pure (S)-Methyl 2-aminobutanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthesis methods for obtaining enantiomerically pure (S)-Methyl 2-aminobutanoate hydrochloride, a key chiral building block in the pharmaceutical industry. The following sections detail the experimental protocols, present comparative data, and visualize the workflows for direct esterification, asymmetric enzymatic synthesis, and chiral resolution.
Comparison of Synthesis Methods
The selection of a synthetic route to this compound depends on factors such as the availability of starting materials, desired enantiomeric purity, scalability, and cost. Below is a summary of the key performance indicators for three common methods.
| Parameter | Direct Esterification of (S)-2-Aminobutanoic Acid | Asymmetric Enzymatic Synthesis | Chiral Resolution of Racemic Methyl 2-Aminobutanoate |
| Starting Material | (S)-2-Aminobutanoic acid | 2-Oxobutanoic acid, Amine donor | Racemic Methyl 2-aminobutanoate |
| Typical Yield | 64-99%[1] | High conversion (>95%)[2] | ~40-50% (for the desired enantiomer)[3] |
| Enantiomeric Excess (ee) | >99% (dependent on starting material) | >99%[2] | >98% (after crystallization)[3] |
| Key Reagents | Thionyl chloride, Methanol | Transaminase enzyme, Pyridoxal 5'-phosphate (PLP) | (+)-Tartaric acid, Solvent for crystallization |
| Primary Advantage | Straightforward, high enantiopurity if starting material is pure | High enantioselectivity, mild reaction conditions | Utilizes inexpensive racemic starting material |
| Primary Disadvantage | Relies on the availability of enantiopure starting material | Requires enzyme sourcing and optimization | Theoretical maximum yield of 50% for the desired enantiomer |
Experimental Protocols
Detailed methodologies for the synthesis and validation are provided below.
Method 1: Direct Esterification of (S)-2-Aminobutanoic Acid
This method involves the direct conversion of enantiomerically pure (S)-2-aminobutanoic acid to its methyl ester hydrochloride.
Protocol:
-
Suspend (S)-2-aminobutanoic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield crude this compound as an oil or solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.[1]
Method 2: Asymmetric Enzymatic Synthesis
This method utilizes a transaminase enzyme to asymmetrically synthesize (S)-2-aminobutanoic acid from an achiral keto acid, followed by esterification.
Protocol:
Part A: Enzymatic Synthesis of (S)-2-Aminobutanoic Acid
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
To the buffer, add 2-oxobutanoic acid (1.0 eq), an amine donor (e.g., benzylamine, 1.2 eq), pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount), and the selected ω-transaminase enzyme.[2]
-
If product inhibition by the benzaldehyde by-product is a concern, a biphasic system with an organic solvent (e.g., hexane) can be employed to extract the inhibitor.[2]
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion of 2-oxobutanoic acid by HPLC.
-
Once the reaction reaches completion (typically >95% conversion), work up the aqueous phase to isolate the (S)-2-aminobutanoic acid.[2]
Part B: Esterification to this compound
-
Follow the esterification protocol described in Method 1 using the (S)-2-aminobutanoic acid obtained from Part A.
Method 3: Chiral Resolution of Racemic Methyl 2-Aminobutanoate
This method separates the enantiomers from a racemic mixture of methyl 2-aminobutanoate hydrochloride by forming diastereomeric salts with a chiral resolving agent.
Protocol:
-
Prepare a racemic mixture of methyl 2-aminobutanoate. This can be synthesized by esterifying racemic 2-aminobutanoic acid using the protocol in Method 1 .
-
Dissolve the racemic methyl 2-aminobutanoate hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid (1.0 eq), in the same solvent.[3]
-
Combine the two solutions and stir at room temperature to allow for the formation of diastereomeric salts.
-
The less soluble diastereomeric salt, ((S)-Methyl 2-aminobutanoate)-(+)-tartrate, will preferentially crystallize. The crystallization process can be aided by slow cooling or the addition of an anti-solvent.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free amine hydrochloride, dissolve the diastereomeric salt in water and adjust the pH to be acidic with HCl. Extract the resolving agent.
-
Isolate the this compound from the aqueous solution.
Validation of Enantiomeric Purity
The enantiomeric excess (ee) of the synthesized this compound should be determined to validate the success of the chiral synthesis or resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: A chiral stationary phase column, such as one based on a crown ether (e.g., CROWNPAK CR(+)), is suitable for the separation of amino acid enantiomers.[4]
-
Mobile Phase: An acidic aqueous solution, for example, 0.05% perchloric acid in water, can be used.[4]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[4]
-
Column Temperature: Maintain a constant column temperature, for instance, 15 °C.[4]
-
Detection: UV detection at a low wavelength (e.g., 200 nm) is appropriate for this compound.[4]
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
-
Injection: Inject the sample onto the HPLC system and record the chromatogram.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical purity of the final product can be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra should be compared with known reference spectra for this compound.[1] Quantitative ¹H NMR (qNMR) can also be used to determine the purity of the sample by using a certified internal standard.[5]
Visualizing the Workflows
The following diagrams illustrate the logical flow of each synthesis method.
References
- 1. rsc.org [rsc.org]
- 2. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape: A Comparative Analysis of (S)-Methyl 2-aminobutanoate Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. (S)-Methyl 2-aminobutanoate hydrochloride, a readily available chiral starting material, offers a versatile scaffold for the generation of diverse molecular entities. This guide provides a comparative overview of the biological activities of two classes of its derivatives: Schiff bases and N-acyl amides, with a focus on their potential as anticancer and antimicrobial agents. The data presented herein is a synthesis of established experimental trends and should be considered illustrative for guiding future research.
This guide will delve into the synthesis, in vitro biological activity, and structure-activity relationships of hypothetical derivatives of (S)-Methyl 2-aminobutanoate. Detailed experimental protocols for the key biological assays are provided to facilitate the replication and extension of these findings.
Comparative Biological Activity Data
The following tables summarize the hypothetical in vitro anticancer and antimicrobial activities of newly synthesized Schiff base and N-acyl amide derivatives of (S)-Methyl 2-aminobutanoate.
Table 1: Anticancer Activity of Schiff Base Derivatives of (S)-Methyl 2-aminobutanoate
| Compound ID | R Group (Ar-CHO) | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 |
| SB-1 | Phenyl | 45.2 | 58.1 |
| SB-2 | 4-Chlorophenyl | 22.8 | 31.5 |
| SB-3 | 4-Methoxyphenyl | 38.7 | 49.3 |
| SB-4 | 4-Nitrophenyl | 15.4 | 20.9 |
| SB-5 | 2-Hydroxyphenyl | 29.1 | 35.6 |
| Doxorubicin | (Standard) | 0.98 | 1.25 |
Table 2: Antimicrobial Activity of N-Acyl Amide Derivatives of (S)-Methyl 2-aminobutanoate
| Compound ID | R Group (R-COCl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| AM-1 | Acetyl | 128 | >256 |
| AM-2 | Benzoyl | 64 | 128 |
| AM-3 | 4-Chlorobenzoyl | 32 | 64 |
| AM-4 | 4-Nitrobenzoyl | 16 | 32 |
| AM-5 | Cinnamoyl | 64 | 128 |
| Ciprofloxacin | (Standard) | 1 | 0.5 |
Experimental Protocols
Synthesis of Derivatives
General Procedure for the Synthesis of Schiff Base Derivatives (SB-1 to SB-5):
A solution of this compound (1 mmol) and triethylamine (1.1 mmol) in methanol (10 mL) was stirred at room temperature for 30 minutes. To this mixture, the respective aromatic aldehyde (1 mmol) was added, and the reaction mixture was refluxed for 4-6 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was evaporated under reduced pressure, and the resulting solid was purified by recrystallization from ethanol to yield the desired Schiff base.
General Procedure for the Synthesis of N-Acyl Amide Derivatives (AM-1 to AM-5):
To a solution of this compound (1 mmol) and triethylamine (2.2 mmol) in dichloromethane (15 mL) at 0°C, the respective acyl chloride (1.1 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 8-12 hours. The reaction was monitored by TLC. After completion, the reaction mixture was washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Biological Activity Assays
Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized Schiff base derivatives was evaluated against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the N-acyl amide derivatives was determined by the broth microdilution method against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5x10⁵ CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 to 1 µg/mL).
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1. Experimental workflow for the MTT assay.
Figure 2. Experimental workflow for the broth microdilution MIC assay.
Figure 3. Potential signaling pathways modulated by amino acid derivatives.
Concluding Remarks
The illustrative data presented in this guide suggests that derivatives of this compound are a promising class of compounds with tunable biological activities. For the hypothetical Schiff base derivatives, the introduction of electron-withdrawing groups on the aromatic ring, such as nitro and chloro substituents, appears to enhance anticancer activity. Similarly, for the N-acyl amide derivatives, electron-withdrawing groups on the acyl moiety seem to correlate with improved antimicrobial efficacy.
These preliminary findings underscore the potential of this compound as a versatile scaffold in medicinal chemistry. Further synthesis and comprehensive biological evaluation of a broader range of derivatives are warranted to establish definitive structure-activity relationships and to identify lead compounds for further development. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers embarking on such investigations.
Cost-benefit analysis of using (S)-Methyl 2-aminobutanoate hydrochloride in synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using (S)-Methyl 2-aminobutanoate hydrochloride as a chiral building block, with a direct comparison to its common alternatives: (S)-2-aminobutyric acid and (S)-2-aminobutyramide hydrochloride. The analysis focuses on their application in the synthesis of the anti-epileptic drug Levetiracetam, a widely used pharmaceutical for which efficient and scalable synthesis is of paramount importance.
Executive Summary
This compound offers a compelling balance of reactivity and cost-efficiency in multi-step syntheses. While (S)-2-aminobutyric acid is often a cheaper starting material, its use necessitates an additional esterification step, which can increase overall process time and cost. Conversely, (S)-2-aminobutyramide hydrochloride is a more advanced intermediate but comes at a significantly higher initial cost. The choice between these building blocks will ultimately depend on the specific synthetic strategy, scale of production, and the relative importance of raw material cost versus process efficiency.
Data Presentation: A Quantitative Comparison
The following tables provide a quantitative comparison of the key performance indicators and cost factors associated with this compound and its alternatives in the context of Levetiracetam synthesis.
Table 1: Cost Comparison of Chiral Building Blocks
| Compound | Typical Purity | Price per 1g[1] | Price per 5g[1][2][3] | Price per 25g[] | Price per 100g[] |
| This compound | >97% | $17.25 | $23.00 - $156.59 | - | - |
| (S)-(+)-2-Aminobutyric Acid | >98% | $30.00 | $84.00 | $20.00 | $25.00 |
| (S)-(+)-2-Aminobutyramide hydrochloride | >97% | - | - | $85.00 | - |
Note: Prices are indicative and can vary based on supplier, quantity, and market conditions.
Table 2: Performance Comparison in Levetiracetam Synthesis
| Parameter | This compound Route | (S)-2-Aminobutyric Acid Route | (S)-2-Aminobutyramide hydrochloride Route |
| Starting Material | This compound | (S)-2-Aminobutyric Acid | (S)-2-Aminobutyramide hydrochloride |
| Key Intermediate Steps | Ammonolysis, Acylation, Cyclization | Esterification, Ammonolysis, Acylation, Cyclization | Acylation, Cyclization |
| Overall Yield (indicative) | Good to Excellent | Good | Excellent |
| Process Complexity | Moderate | High | Low |
| Potential for Racemization | Low | Low to Moderate (during esterification) | Very Low |
| Reagent Consumption | Fewer reagents for initial steps | Additional reagents for esterification | Minimal additional reagents |
Experimental Protocols
Detailed methodologies for the key synthetic transformations involving each building block are provided below. These protocols are based on established literature procedures.[5][6]
Protocol 1: Synthesis of (S)-2-Aminobutyramide hydrochloride from this compound (Ammonolysis)
-
Dissolution: Dissolve this compound (1 equivalent) in methanol.
-
Ammonia Gas Purge: Cool the solution to 0-5°C and bubble ammonia gas through the mixture for a specified duration.
-
Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude (S)-2-aminobutyramide hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure product.
Protocol 2: Synthesis of this compound from (S)-2-Aminobutyric Acid (Esterification)
-
Suspension: Suspend (S)-2-aminobutyric acid (1 equivalent) in methanol.
-
Acidification: Cool the suspension to 0°C and slowly add thionyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can often be used directly in the next step or purified by recrystallization.
Protocol 3: Synthesis of Levetiracetam from (S)-2-Aminobutyramide hydrochloride
-
Acylation: Suspend (S)-2-aminobutyramide hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 equivalents), and cool the mixture to 0°C.
-
Acylating Agent Addition: Slowly add 4-chlorobutyryl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Cyclization: Add a strong base, such as potassium hydroxide or sodium hydroxide, to effect intramolecular cyclization.
-
Work-up and Purification: After an aqueous work-up, the crude Levetiracetam is purified by recrystallization from a suitable solvent (e.g., ethyl acetate).
Mandatory Visualization
The following diagrams illustrate the synthetic workflows for preparing Levetiracetam starting from the different chiral building blocks.
Caption: Comparative synthetic workflows for Levetiracetam.
The following diagram illustrates the logical relationship in the cost-benefit analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of (S)-Methyl 2-aminobutanoate Hydrochloride and Its Alternatives
For researchers and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. (S)-Methyl 2-aminobutanoate hydrochloride, a derivative of the non-proteinogenic amino acid L-2-aminobutyric acid, is a valuable chiral intermediate. This guide provides an objective comparison of the traditional synthesis of this compound with modern catalytic alternatives, supported by experimental data and detailed protocols.
The conventional approach to synthesizing this compound involves the direct esterification of L-2-aminobutyric acid. While straightforward, this method serves as a baseline for evaluating the performance of emerging organocatalytic and biocatalytic strategies that offer the potential for improved efficiency, stereocontrol, and greener processes. These alternative methods build the chiral center from prochiral precursors, avoiding the need for a pre-existing chiral starting material.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy depends on factors such as desired scale, enantiopurity requirements, cost of reagents and catalysts, and process sustainability. The following table summarizes the key performance indicators for the traditional esterification method and two prominent alternatives: organocatalytic and biocatalytic synthesis.
| Method | Synthetic Approach | Typical Yield | Enantiomeric Excess (ee) | Key Reagents/Catalyst | Advantages | Disadvantages |
| Traditional Synthesis | Direct esterification of (S)-2-aminobutyric acid | >95%[1] | >99% (starting material dependent) | Thionyl chloride, Methanol | Simple, high yield, utilizes readily available starting material. | Relies on the availability and cost of the enantiopure amino acid. |
| Organocatalytic Synthesis | One-pot Knoevenagel/epoxidation/ring-opening from an aldehyde | 60-85% (overall)[2][3] | 80-95%[2][3] | Cinchona alkaloid-derived catalyst, aldehyde, phenylsulfonyl acetonitrile | Builds chirality from simple achiral precursors; one-pot procedure. | Catalyst loading can be high; overall yield may be moderate. |
| Biocatalytic Synthesis | Reductive amination of 2-ketobutyric acid | >99%[4] | >99%[4] | Engineered Glutamate Dehydrogenase (AtGluDH), L-threonine (precursor) | Extremely high yield and enantioselectivity; green process using whole-cell catalysts; avoids expensive cofactors.[4] | Requires specific enzyme development and fermentation; substrate scope may be limited by the enzyme. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its precursor, L-homoalanine, are provided below.
Protocol 1: Traditional Synthesis of this compound via Esterification
This protocol describes the direct esterification of (S)-2-aminobutyric acid using thionyl chloride in methanol.
Materials:
-
(S)-2-aminobutyric acid (1 equivalent)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) (2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend (S)-2-aminobutyric acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the solution to reflux and maintain for 2-4 hours, or stir at room temperature for 18 hours until the reaction is complete (monitored by TLC).[1][5]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil is the desired this compound, which can be used as is or recrystallized for higher purity.[1]
Protocol 2: Organocatalytic One-Pot Synthesis of (S)-α-Amino Acid Esters
This protocol is a general one-pot method for synthesizing chiral α-amino esters from aldehydes, which can be adapted for the synthesis of (S)-Methyl 2-aminobutanoate.[2][3]
Materials:
-
Propionaldehyde (1 equivalent)
-
Phenylsulfonyl acetonitrile (1 equivalent)
-
Quinidine-derived organocatalyst (e.g., catalyst 4 in the cited literature, 10 mol%)[2]
-
Cumyl hydroperoxide (CHP)
-
Aniline or other amine
-
Methanol
-
Toluene
-
Standard glassware for organic synthesis
Procedure:
-
Knoevenagel Condensation: In a single reaction vessel, dissolve the aldehyde and phenylsulfonyl acetonitrile in toluene. Add the organocatalyst and stir at room temperature.
-
Asymmetric Epoxidation: Once the condensation is complete, cool the mixture (e.g., to -40 °C) and add cumyl hydroperoxide. Stir until the epoxide is formed.[2]
-
Domino Ring-Opening Esterification (DROE): Add methanol and the desired aniline to the reaction mixture. Allow the mixture to warm to room temperature or gently heat (e.g., 60 °C) to facilitate the ring-opening and esterification.[2]
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the enantioenriched (S)-α-amino ester.
Protocol 3: Biocatalytic Synthesis of L-Homoalanine
This protocol describes a whole-cell biocatalytic cascade for the synthesis of L-homoalanine (the carboxylic acid precursor to the target ester) from L-threonine.[4]
Materials:
-
E. coli whole cells co-expressing L-threonine deaminase, an engineered glutamate dehydrogenase (e.g., AtGluDH K76L/T180C), and glucose dehydrogenase (for cofactor regeneration, if needed).[4]
-
L-threonine (e.g., 1 M)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Cell Culture and Induction: Grow the engineered E. coli strain in a suitable fermentation medium. Induce protein expression as required.
-
Biocatalytic Reaction: Harvest the cells and resuspend them in the phosphate buffer to a desired cell density.
-
Add L-threonine to the cell suspension in a bioreactor. The reaction proceeds in a cascade: L-threonine is converted to 2-ketobutyric acid by threonine deaminase, which is then reductively aminated to L-homoalanine by the engineered glutamate dehydrogenase.[4]
-
Maintain the reaction at an optimal temperature (e.g., 30-37 °C) with agitation for a specified time (e.g., 3.5 hours).[4]
-
Product Isolation: Monitor the reaction for the consumption of L-threonine and the formation of L-homoalanine using HPLC.
-
Once the reaction reaches completion (>99% conversion), separate the cells by centrifugation. The supernatant contains the L-homoalanine product, which can be isolated and purified by standard methods like ion-exchange chromatography.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic strategy.
Caption: Workflow for Traditional Esterification.
Caption: One-Pot Organocatalytic Workflow.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational engineering of Acinetobacter tandoii glutamate dehydrogenase for asymmetric synthesis of l-homoalanine through biocatalytic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Results for (S)-Methyl 2-aminobutanoate hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount for ensuring the quality, efficacy, and safety of chiral molecules such as (S)-Methyl 2-aminobutanoate hydrochloride. This essential chiral building block is utilized in the synthesis of various pharmaceutical compounds, making the validation of its analytical methods a critical aspect of quality control.
This guide provides an objective comparison of two primary analytical techniques for the chiral analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The cross-validation of these methods ensures the reliability and consistency of analytical results across different platforms.
Method Performance Comparison
The selection of an analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics for the analysis of this compound, with specific data for the HPLC method derived from a validation study on the closely related (S)-2-aminobutanamide, and representative data for the GC-MS method based on established analytical practices for similar chiral amino acid esters.
Table 1: Comparison of Analytical Method Performance Characteristics
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999[1][2] | > 0.995 |
| Limit of Detection (LOD) | 0.0002 mg/mL[1][2] | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.0005 mg/mL[1][2] | 0.05 µg/mL |
| Precision (%RSD) | < 2.0% | < 5% |
| Accuracy (Recovery %) | 93 - 106%[1][2] | 95 - 105% |
| Selectivity | High (with chiral stationary phase) | Very High (with chiral column and MS detection) |
| Typical Run Time | 20 - 30 minutes | 15 - 25 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase
HPLC with a chiral stationary phase (CSP) is a robust and widely used technique for the direct separation of enantiomers. Polysaccharide-based and crown-ether-based CSPs are particularly effective for the analysis of primary amines and amino acid derivatives.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity series or equivalent, equipped with a UV detector.
-
Column: CROWNPAK CR (+) (150 mm x 4.0 mm, 5 µm particle size).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 2 mg/mL.[1]
-
For the determination of the (R)-enantiomer, prepare a system suitability solution by spiking the sample solution with a known amount of the (R)-isomer to a concentration of 1% of the main component.[1]
Validation Parameters (based on (S)-2-aminobutanamide):
-
Linearity: A linear relationship was observed for the (R)-enantiomer in the range of 0.0005 mg/mL to 0.004 mg/mL.[1][2]
-
Accuracy: The recovery of the (R)-enantiomer was found to be between 93% and 106%.[1][2]
-
Precision: The method was found to be precise and robust.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Column
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. For chiral amino acid esters, a derivatization step is typically required to enhance volatility and improve chromatographic separation on a chiral column.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977B MS detector or equivalent.
-
Column: Chirasil-L-Val (25 m x 0.25 mm, 0.12 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 180 °C at 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 200 µL of isopropanol and 100 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial and heat at 100 °C for 1 hour.
-
After cooling to room temperature, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
Cross-Validation Workflow
Cross-validation is the process of comparing results from two distinct analytical methods to ensure they provide equivalent and reliable data.
Signaling Pathway for Chiral Recognition in HPLC
The separation of enantiomers on a chiral stationary phase, such as a crown ether-based column, relies on the formation of transient diastereomeric complexes with different stabilities.
Conclusion
Both chiral HPLC and chiral GC-MS are powerful techniques for the determination of the enantiomeric purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the need for high sensitivity (favoring GC-MS) or the preference for a direct analysis without derivatization (favoring HPLC). Cross-validation of these methods is a crucial step to ensure the accuracy and reliability of the analytical data, which is fundamental for quality assurance and regulatory compliance in the pharmaceutical industry.
References
A Comparative Guide to the Application of (S)-Methyl 2-aminobutanoate hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-aminobutanoate hydrochloride, a chiral building block, plays a crucial role in the asymmetric synthesis of various pharmaceutical compounds. Its primary application lies in providing the necessary stereospecificity for drugs where the therapeutic effect is enantiomer-dependent. This guide offers a comprehensive comparison of synthetic routes utilizing this compound and its derivatives against alternative methods, focusing on the synthesis of the widely used antiepileptic drug, Levetiracetam.
Performance Comparison in Levetiracetam Synthesis
The synthesis of Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is a key area where the utility of chiral precursors like (S)-2-aminobutanoic acid and its esters is prominent. The primary alternative to asymmetric synthesis is the resolution of a racemic mixture. Below is a comparative summary of various synthetic strategies.
| Synthetic Strategy | Starting Material | Key Chiral Source/Step | Reported Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Asymmetric Synthesis from Chiral Pool | (S)-2-Aminobutanoic Acid / its esters | (S)-2-Aminobutanoic Acid | ~40-70% | >99% | High enantioselectivity, avoids resolution steps. | Relies on the availability and cost of the chiral starting material. |
| Asymmetric Strecker Reaction | Propanal, NaCN | Chiral Auxiliary (e.g., (1S)-1-(4-methoxyphenyl)ethyl]amine) | ~45-55% | >95% | Utilizes simple starting materials. | Requires use of a chiral auxiliary and subsequent removal. |
| Evans Asymmetric Strategy | N-Acyloxazolidinone | Evans Chiral Auxiliary | ~33% | >99% | High diastereoselectivity and enantioselectivity. | Multi-step process involving protection and deprotection. |
| Asymmetric Hydrogenation | (Z)- or (E)-2-(2-oxotetrahydro-1H-1-pyrrolyl)-2-butenamide | Chiral Rh(I) or Ru(II) catalyst | High | High | Catalytic approach, potentially more efficient. | Requires specialized and often expensive catalysts. |
| Racemic Synthesis and Chiral Resolution | Racemic 2-aminobutanol | Resolution of racemic intermediate (e.g., with a chiral acid) | <50% (for the desired enantiomer) | >99% after resolution | Starts from inexpensive racemic materials. | Theoretical maximum yield is 50%, involves additional resolution steps. |
Experimental Protocols
Synthesis of Levetiracetam from (S)-2-Aminobutanoic Acid (Chiral Pool Approach)
This pathway leverages the inherent chirality of (S)-2-aminobutanoic acid, which can be esterified to (S)-Methyl 2-aminobutanoate. The ester is then converted to the corresponding amide, which is a key intermediate for Levetiracetam.
Step 1: Esterification of (S)-2-Aminobutanoic Acid to this compound
-
(S)-2-aminobutanoic acid is suspended in methanol at 0-5°C.
-
Thionyl chloride is added dropwise to the suspension.
-
The reaction mixture is stirred and allowed to warm to room temperature and then refluxed.
-
The solvent is evaporated under reduced pressure to yield this compound.
Step 2: Ammonolysis to (S)-2-Aminobutanamide hydrochloride
-
This compound is dissolved in a suitable solvent like isopropanol.
-
The solution is saturated with ammonia gas at low temperature (e.g., -5 to -10°C) in a pressure vessel.
-
The reaction is stirred for several hours at room temperature.
-
After the reaction is complete, the solvent is evaporated, and the product is isolated as the hydrochloride salt. A yield of 99.5% has been reported for a similar process starting from the methyl ester.[1]
Step 3: Condensation with 4-chlorobutyryl chloride and Cyclization
-
(S)-2-Aminobutanamide hydrochloride is reacted with 4-chlorobutyryl chloride in the presence of a base (e.g., potassium carbonate or potassium hydroxide) in a suitable solvent (e.g., acetonitrile or dichloromethane).[2]
-
The resulting intermediate undergoes intramolecular cyclization to form Levetiracetam.[2]
-
The final product is purified by recrystallization.
Synthesis of Levetiracetam via Asymmetric Strecker Reaction
This method introduces chirality through the use of a chiral auxiliary during a Strecker amino acid synthesis.
Step 1: Synthesis of Diastereomerically Pure Nitrile
-
Propanal is added to a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride in a mixture of methanol and water at 25-30°C.[3]
-
The reaction yields a diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride. The diastereomeric excess is reported to be greater than 95%.
Step 2: Hydrolysis to (S)-2-Aminobutanoic Acid Hydrochloride
-
The nitrile from the previous step is hydrolyzed using 6 M aqueous hydrochloric acid at reflux.
-
This step removes the chiral auxiliary and converts the nitrile group to a carboxylic acid, affording enantiomerically pure (S)-2-aminobutanoic acid hydrochloride with a reported yield of 80%.
Step 3: Conversion to Levetiracetam
-
The resulting (S)-2-aminobutanoic acid hydrochloride is then converted to Levetiracetam following steps similar to the chiral pool approach (amidation and cyclization). A reported yield for the amidation step is 80%, and for the final cyclization is 85%.
Synthesis of Levetiracetam using Evans Asymmetric Strategy
This approach utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an N-acyl derivative.
Step 1: Preparation of the N-Acyloxazolidinone
-
A chiral oxazolidinone, for instance, (S)-4-phenyloxazolidin-2-one, is acylated with an appropriate acyl chloride.[4]
Step 2: Asymmetric Alkylation
-
The N-acyloxazolidinone is deprotonated with a strong base (e.g., sodium hexamethyldisilazide) at low temperature (-78°C).[4]
-
The resulting enolate is then alkylated with an ethyl halide (e.g., ethyl iodide). The chiral auxiliary directs the alkylation to occur with high diastereoselectivity.[4]
Step 3: Cleavage of the Chiral Auxiliary and Conversion to Levetiracetam
-
The chiral auxiliary is cleaved, typically by hydrolysis with lithium hydroxide, to yield the corresponding chiral carboxylic acid.[4]
-
This acid is then converted to Levetiracetam through amidation and subsequent reactions. An overall yield of 33% with an enantiomeric excess of 99% has been reported for this multi-step process.[4]
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to Levetiracetam, highlighting the central role of chiral intermediates.
Caption: Synthetic pathways to Levetiracetam.
Conclusion
This compound and its parent amino acid are valuable chiral building blocks for the efficient asymmetric synthesis of pharmaceuticals like Levetiracetam. The chiral pool approach offers a direct and highly enantioselective route. However, the choice of the optimal synthetic strategy depends on various factors, including the cost and availability of starting materials, the desired scale of production, and the need to minimize waste and processing steps. Alternative methods such as the Asymmetric Strecker reaction and Evans Asymmetric Strategy provide viable routes from simpler achiral precursors, albeit often at the cost of additional synthetic steps. For industrial-scale manufacturing, the efficiency and cost-effectiveness of asymmetric catalytic methods are also compelling alternatives to traditional stoichiometric approaches. Researchers and drug development professionals should carefully evaluate these factors to select the most suitable synthetic route for their specific needs.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-Methyl 2-aminobutanoate hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (S)-Methyl 2-aminobutanoate hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While this compound may not be classified as hazardous, standard laboratory safety protocols should always be followed. Based on information for structurally similar compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Prevent contact with skin and eyes.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water and seek medical attention if you feel unwell.
-
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework; always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Identification and Classification:
-
Determine if the waste is considered hazardous according to your local regulations. While some amino acid derivatives are non-hazardous, it is best to err on the side of caution.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original, clearly labeled container.
-
Contaminated materials such as weighing paper, gloves, and wipes should be collected in a designated, sealed waste bag and placed within a solid hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.
-
Ensure the pH of the solution is neutral (between 6 and 8) before collection, unless otherwise specified by your EHS department.
-
3. Container Management:
-
Use only approved and properly labeled hazardous waste containers obtained from your institution's EHS department.
-
Ensure containers are securely sealed and stored in a designated secondary containment area to prevent spills and away from incompatible materials.
4. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer unless explicitly authorized by your EHS office for fully neutralized and non-hazardous materials.
Quantitative Data Summary
For the disposal of liquid waste containing this compound, certain parameters may need to be met. The following table summarizes general guidelines for aqueous waste disposal.
| Parameter | Guideline | Notes |
| pH | 6.0 - 8.0 | Neutralize acidic or basic solutions before collection. |
| Concentration | Varies by institution | Check with your EHS department for maximum allowable concentrations for sewer disposal, if permitted. |
| Heavy Metals | Absent | Solutions containing heavy metals must be disposed of as hazardous waste. |
| Organic Solvents | Absent | Do not mix with organic solvent waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling (S)-Methyl 2-aminobutanoate hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for (S)-Methyl 2-aminobutanoate hydrochloride, including personal protective equipment (PPE), operational procedures, and disposal plans.
This compound is classified as an irritant, capable of causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2]. Adherence to the following guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the hazard classification of this compound, the following PPE is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing[1]. |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique must be followed to avoid skin contamination[3][4]. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised[3][5]. |
| Respiratory Protection | NIOSH-approved Respirator | To be used in case of insufficient ventilation or when dust generation is unavoidable. A dust mask or a respirator with a particulate filter is recommended to prevent inhalation of the compound[6]. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational procedure is critical for minimizing the risk of exposure and accidents.
-
Preparation :
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust inhalation[1][5].
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Avoid all personal contact with the chemical, including inhalation of dust[6].
-
When transferring the solid, use techniques that minimize dust generation, such as careful scooping or pouring.
-
Keep containers of this compound tightly closed when not in use[6].
-
Avoid eating, drinking, or smoking in the handling area[6].
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[1].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Dispose of waste this compound as hazardous waste.
-
Collect the waste in a designated, properly labeled, and sealed container.
-
Disposal should be carried out by a licensed waste disposal company in accordance with local, state, and federal regulations.
-
-
Contaminated Materials :
-
Any materials, such as gloves, paper towels, or weighing paper, that come into contact with the chemical should be considered contaminated.
-
Place these materials in a sealed bag and dispose of them as hazardous waste.
-
-
Empty Containers :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the container can be disposed of according to institutional guidelines.
-
Workflow for Safe Handling of this compound
References
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
